molecular formula C9H9BrO B1295730 2-Allyl-4-bromophenol CAS No. 13997-74-5

2-Allyl-4-bromophenol

Cat. No.: B1295730
CAS No.: 13997-74-5
M. Wt: 213.07 g/mol
InChI Key: SWBCZCKHMGPYIP-UHFFFAOYSA-N
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Description

2-Allyl-4-bromophenol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Allyl-4-bromophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Allyl-4-bromophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-4-bromophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBCZCKHMGPYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293146
Record name 2-ALLYL-4-BROMOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13997-74-5
Record name NSC87385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ALLYL-4-BROMOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Allyl-4-bromophenol chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and physical profile of 2-Allyl-4-bromophenol, a critical intermediate in the synthesis of heterocycles and pharmaceutical scaffolds.

High-Purity Intermediate for Benzofuran Scaffolds and Cross-Coupling Architectures

Executive Summary

2-Allyl-4-bromophenol (CAS: 13997-74-5) is a bifunctional aromatic building block characterized by an ortho-allyl group and a para-bromine substituent relative to the phenolic hydroxyl. This structural arrangement makes it a "privileged structure" in medicinal chemistry, serving as the direct precursor to 5-bromo-2,3-dihydrobenzofurans —a core scaffold found in various bioactive natural products (e.g., ailanthoidol) and synthetic pharmaceuticals. Its utility stems from the orthogonal reactivity of its functional groups: the phenol/allyl pair allows for oxidative or radical cyclization, while the aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 4-Bromo-2-(prop-2-en-1-yl)phenol
CAS Number 13997-74-5
Molecular Formula C

H

BrO
Molecular Weight 213.07 g/mol
Appearance Pale yellow oil or low-melting solid
Melting Point 50.5 °C (Solidifies upon cooling/standing)
Boiling Point ~138 °C at 15 mmHg (Est. 273 °C at 760 mmHg)
Density 1.435 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water
Acidity (pKa) ~9.5 (Phenolic OH)

Synthesis & Production: The Claisen Rearrangement Route

The industrial and laboratory standard for producing 2-Allyl-4-bromophenol relies on the aromatic Claisen rearrangement . This [3,3]-sigmatropic rearrangement is thermodynamically driven and highly regioselective, ensuring the allyl group migrates exclusively to the ortho position.

Reaction Mechanism & Workflow

ClaisenSynthesis Start 4-Bromophenol (Starting Material) Step1 O-Allylation (Allyl Bromide, K2CO3) Start->Step1 SN2 Substitution Inter Allyl 4-Bromophenyl Ether (Intermediate) Step1->Inter Step2 Claisen Rearrangement (200°C, Solvent-Free or DMA) Inter->Step2 [3,3]-Sigmatropic Shift Product 2-Allyl-4-bromophenol (Target) Step2->Product Tautomerization

Figure 1: Synthetic pathway via O-allylation and thermal rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of Allyl 4-Bromophenyl Ether

  • Reagents: Dissolve 4-bromophenol (1.0 eq) in anhydrous acetone or DMF.

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 1.5 eq) or Sodium Hydride (NaH, 1.1 eq). Stir for 30 minutes to generate the phenoxide anion.
  • Allylation: Dropwise add Allyl Bromide (1.2 eq) at 0°C, then reflux (acetone) or stir at RT (DMF) for 4–6 hours.

  • Workup: Filter salts, concentrate filtrate, and extract with Ethyl Acetate/Water.

  • Validation: Disappearance of phenolic OH stretch in IR; appearance of ether linkage.

Step 2: Thermal Claisen Rearrangement

  • Setup: Place the crude Allyl 4-Bromophenyl Ether in a heavy-walled pressure tube or round-bottom flask fitted with an air condenser.

  • Solvent System: Use a high-boiling solvent like N,N-Dimethylaniline (DMA) or perform neat (solvent-free) if scale permits.

  • Reaction: Heat to 190–200°C for 4–12 hours. The reaction passes through a dienone intermediate which rapidly tautomerizes to the phenol.[1]

  • Purification: Cool to room temperature. Dilute with ether and wash with dilute HCl (to remove DMA if used). Extract with Claisen alkali (6M NaOH) to separate the phenolic product from unreacted ether, then acidify the aqueous layer to precipitate the product.

  • Yield: Typical yields range from 75–85%.

Structural Characterization

Researchers must validate the structure using NMR and IR spectroscopy. The loss of symmetry compared to the para-substituted starting material is a key diagnostic.

Characteristic Spectral Signatures
TechniqueSignalAssignment & Interpretation
¹H NMR (CDCl

)
δ 5.0–5.5 ppm (s, 1H) Phenolic OH : Broad singlet, exchangeable with D

O.
δ 3.35 ppm (d, 2H) Allylic -CH

-
: Doublet (

Hz), diagnostic of C-allylation.
δ 5.95 ppm (m, 1H) Vinylic -CH= : Multiplet, internal alkene proton.
δ 5.15 ppm (m, 2H) Terminal =CH

: Distinct multiplets (cis/trans splitting).
δ 6.7–7.3 ppm (m, 3H) Aromatic Region : ABX system. H-3 (d, ortho to OH), H-5 (dd), H-6 (d, meta to OH).
IR Spectroscopy 3200–3500 cm⁻¹ O-H Stretch : Broad band (hydrogen bonding).
1635 cm⁻¹ C=C Stretch : Characteristic of the allyl alkene.
600–800 cm⁻¹ C-Br Stretch : Strong absorption bands.

Reactivity & Applications in Drug Discovery

The value of 2-Allyl-4-bromophenol lies in its ability to undergo heterocyclization . It is the primary feedstock for synthesizing dihydrobenzofurans , a moiety prevalent in bioactive molecules acting as antioxidants, enzyme inhibitors (e.g., Acetylcholinesterase), and anticancer agents.

Cyclization to Dihydrobenzofurans

The allyl group acts as an internal trap for the phenolic oxygen. This can be achieved via:

  • Radical Cyclization: Using AIBN/Bu

    
    SnH to generate an aryl radical that cyclizes onto the alkene.
    
  • Acid-Catalyzed Cyclization: Treatment with HBr/AcOH or Lewis acids.

  • Iodo-etherification: Reaction with I

    
    /NaHCO
    
    
    
    to form the iodomethyl-dihydrobenzofuran, which can be further functionalized.

Cyclization Precursor 2-Allyl-4-bromophenol Method Cyclization Strategy (Acidic or Radical) Precursor->Method Activation Target 5-Bromo-2,3-dihydrobenzofuran (Pharma Scaffold) Method->Target Ring Closure

Figure 2: Transformation into the pharmacologically active benzofuran core.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position remains intact during the Claisen rearrangement, leaving the molecule ready for divergent synthesis:

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl structures.

  • Stille Coupling: Reaction with organostannanes to extend the carbon skeleton.

  • Buchwald-Hartwig: Amination to introduce nitrogen-containing heterocycles.

Safety & Handling (SDS Summary)

GHS Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage: Category 1 (Causes serious eye damage).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles (or face shield), and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol or polymerization of the allyl group. Light sensitive—store in amber vials.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste containing halogens.

References

  • Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole.[2] Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. (Foundational mechanism).

  • PubChem. (n.d.). 2-Allyl-4-bromophenol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-allyl-4-bromophenol.[3] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

Sources

Technical Whitepaper: 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthetic Architecture, and Pharmacophore Applications

Executive Summary

This guide provides a comprehensive technical analysis of 2-Allyl-4-bromophenol , a critical intermediate in the synthesis of dihydrobenzofurans and other heterocyclic pharmacophores. While often simplified in catalogs, the molecule represents a classic study in regioselective functionalization via the Claisen rearrangement. This document details its IUPAC nomenclature, industrial-standard synthesis protocols, spectroscopic validation, and downstream utility in drug discovery.

Part 1: Nomenclature and Structural Identity

Precise nomenclature is the bedrock of chemical reproducibility. While "2-Allyl-4-bromophenol" is the common trade name, the rigorous IUPAC designation follows the priority rules where the hydroxyl group defines the parent structure (phenol).

Identifier TypeDesignationNotes
IUPAC Name 4-Bromo-2-(prop-2-en-1-yl)phenol Preferred IUPAC Name (PIN).[1] "Allyl" is retained but systematic naming uses prop-2-en-1-yl.
CAS Registry Number 13997-74-5 Unique numerical identifier for database retrieval.[1]
Molecular Formula

MW: 213.07 g/mol
SMILES OC1=C(CC=C)C=C(Br)C=C1Machine-readable string for chemoinformatics.[1][2][3]

Structural Analysis: The molecule features a 1,2,4-trisubstituted benzene ring. The ortho positioning of the allyl group relative to the hydroxyl is chemically significant; it indicates the molecule is likely the product of a [3,3]-sigmatropic rearrangement (Claisen) rather than direct electrophilic aromatic substitution, which would typically favor para selectivity or poly-substitution.

Part 2: Synthetic Architecture & Experimental Protocol

The most robust route to high-purity 2-Allyl-4-bromophenol is the Claisen Rearrangement of 4-bromophenyl allyl ether. Direct allylation of 4-bromophenol is discouraged due to poor regioselectivity (C-alkylation vs O-alkylation mixtures).

Phase 1: Precursor Synthesis (Williamson Ether Synthesis)

Objective: Synthesize 4-bromophenyl allyl ether.

  • Reagents: 4-Bromophenol (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone (reagent grade) or Acetonitrile.

  • Protocol:

    • Dissolve 4-bromophenol in acetone.

    • Add anhydrous

      
       to deprotonate the phenol (formation of phenoxide).
      
    • Add allyl bromide dropwise to control exotherm.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Filter inorganic salts, concentrate filtrate, and wash with NaOH (to remove unreacted phenol).

Phase 2: Thermodynamic Rearrangement (The Claisen Step)

Objective: Convert the ether to the ortho-allyl phenol.

  • Reagents: 4-Bromophenyl allyl ether (neat) or in high-boiling solvent (N,N-dimethylaniline).

  • Mechanism: Concerted [3,3]-sigmatropic rearrangement followed by tautomerization.

  • Protocol:

    • Heat the ether precursor to 190°C–200°C under Argon atmosphere.

    • Critical Control Point: The reaction is exothermic. If running neat (solvent-free), ensure rigorous temperature control to prevent polymerization.

    • Duration: 4–12 hours.

    • Purification: Vacuum distillation or Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the concerted transition state that guarantees ortho regiochemistry.

ClaisenRearrangement Reactant 4-Bromophenol (Precursor) Ether Allyl Aryl Ether (Intermediate) Reactant->Ether + Allyl Bromide + K2CO3 (Reflux) TS [3,3]-Sigmatropic Transition State Ether->TS Heat (200°C) Product 2-Allyl-4-bromophenol (Target) TS->Product Tautomerization (Aromatization)

Figure 1: Synthetic pathway via Williamson Ether Synthesis followed by Claisen Rearrangement.[1]

Part 3: Structural Characterization (Quality Control)

Validation of the synthesized compound requires confirming the presence of the allyl group and the specific substitution pattern on the aromatic ring.

Diagnostic NMR Signals

The following table outlines the expected


-NMR shifts (in 

) that confirm the structure.
MoietyProton TypeApprox.[1][4][5] Shift (

ppm)
MultiplicityDiagnostic Value
Allyl

(Benzylic)
3.3 – 3.4 Doublet (

)
Connects allyl to ring.
Allyl

(Terminal)
5.0 – 5.2 Multiplet (

)
Distinctive alkene termini.
Allyl

(Internal)
5.9 – 6.0 Multiplet (

)
Vinyl proton; coupling to both

groups.
Phenol

5.0 – 5.5 Singlet (

, broad)
Exchangeable with

.
Aromatic

(Ortho to OH)
~6.7 Doublet (

)
Shielded by OH group.
Aromatic

7.1 – 7.3 MultipletDeshielded by Bromine.

Interpretation: The loss of the O-methylene signal (usually ~4.5 ppm in the ether precursor) and the appearance of the C-methylene signal (~3.35 ppm) is the primary indicator that the rearrangement was successful [1].

Part 4: Applications in Pharmacophore Development

2-Allyl-4-bromophenol is not merely an end-product; it is a "privileged scaffold" for generating oxygen heterocycles.

1. Dihydrobenzofuran Synthesis

The primary application in drug discovery is the cyclization to 5-bromo-2-methyl-2,3-dihydrobenzofuran .

  • Method: Treatment with Lewis acids or hydroboration/oxidation sequences.

  • Relevance: Benzofuran derivatives possess significant biological activities, including anti-arrhythmic (e.g., Amiodarone analogs) and antimicrobial properties.

2. Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing medicinal chemists to extend the carbon skeleton after establishing the allyl-phenol core.

Workflow: From Reactant to Validated Scaffold

Workflow cluster_0 Synthesis & QC cluster_1 Downstream Application Step1 Claisen Rearrangement (Heat, 200°C) Step2 Purification (Column Chromatography) Step1->Step2 QC QC Validation (NMR: d 3.35 ppm signal) Step2->QC Cyclization Cyclization (Acid Catalyzed) QC->Cyclization Pass Scaffold Benzofuran Scaffold (Drug Core) Cyclization->Scaffold

Figure 2: Operational workflow from synthesis to pharmacophore generation.

References
  • PubChem. (n.d.).[1][6] 2-Allyl-4-bromophenol (Compound).[1][4][7] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. (General mechanism verification). Retrieved from [Link][8][9]

Sources

Molecular structure and formula of 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Utility, and Reactivity Profile



Executive Summary & Molecular Identity[1]

2-Allyl-4-bromophenol (4-bromo-2-(prop-2-en-1-yl)phenol) represents a high-value scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by its orthogonal reactivity, the molecule features three distinct functional handles: a phenolic hydroxyl group (H-bond donor/nucleophile), an allylic side chain (olefin metathesis/cyclization precursor), and an aryl bromide (cross-coupling electrophile).

This guide delineates the structural parameters, validated synthetic protocols via Claisen rearrangement, and spectroscopic signatures required for the unambiguous identification of this compound in drug development workflows.

1.1 Chemical Identity Table
AttributeSpecification
IUPAC Name 4-Bromo-2-(prop-2-en-1-yl)phenol
CAS Registry Number 13997-74-5
Molecular Weight 213.07 g/mol
Exact Mass 211.9837 Da
SMILES Oc1ccc(Br)cc1CC=C
Physical State Pale yellow oil to low-melting solid
Solubility Soluble in DMSO, MeOH,

; Sparingly soluble in

Structural Analysis & Spectroscopic Signatures

The structural integrity of 2-Allyl-4-bromophenol relies on the specific ortho relationship between the allyl group and the hydroxyl moiety, established via sigmatropic rearrangement.

2.1 Nuclear Magnetic Resonance (NMR) Profiling

Researchers must validate the structure by confirming the loss of O-allyl signals (ether) and the appearance of C-allyl signals (phenol).

  • 
     NMR (400 MHz, 
    
    
    
    ) Diagnostic Signals:
    • Phenolic OH: Singlet,

      
       ppm (broad, exchangeable).
      
    • Aromatic Region (ABC System):

      • 
         (ortho to Br, meta to OH): Doublet, 
        
        
        
        Hz (coupling with
        
        
        ).
      • 
         (ortho to Br, ortho to allyl): Doublet of doublets (dd).
        
      • 
         (ortho to OH): Doublet, 
        
        
        
        Hz.
    • Allyl Group: [1][2][3][4][5][6]

      • Methine (

        
        ): Multiplet, 
        
        
        
        ppm.
      • Terminal Alkene (

        
        ): Multiplet/overlapping doublets, 
        
        
        
        ppm.
      • Benzylic Methylene (

        
        ): Doublet, 
        
        
        
        ppm.
2.2 Infrared Spectroscopy (FT-IR)
  • 
     Stretch:  Broad band at 
    
    
    
    (confirms phenol, absence indicates unreacted ether).
  • 
     Stretch:  Sharp peak at 
    
    
    
    (allyl alkene).
Synthetic Pathways & Mechanism[10]

The most authoritative method for synthesizing 2-Allyl-4-bromophenol is the Claisen Rearrangement . Unlike direct bromination of 2-allylphenol, which often yields inseparable mixtures of regioisomers, the Claisen route ensures high regioselectivity by leveraging a [3,3]-sigmatropic shift.

3.1 Mechanistic Workflow

The synthesis proceeds in two distinct stages:

  • O-Alkylation: Formation of allyl 4-bromophenyl ether.

  • Thermal Rearrangement: A concerted [3,3]-sigmatropic rearrangement drives the allyl group to the ortho position, followed by rapid tautomerization to restore aromaticity.

ClaisenRearrangement Start 4-Bromophenol Ether Allyl 4-bromophenyl ether Start->Ether Allyl bromide, K2CO3 Acetone, Reflux Transition [3,3]-Sigmatropic Transition State Ether->Transition Heat (>180°C) Intermediate Dienone Intermediate Transition->Intermediate Concerted Shift Product 2-Allyl-4-bromophenol Intermediate->Product Tautomerization (Aromatization)

Figure 1: The Claisen Rearrangement pathway ensures regioselective installation of the allyl group at the ortho position relative to the hydroxyl group.

Experimental Protocol: Validated Synthesis

Objective: Preparation of 2-Allyl-4-bromophenol (10g scale). Safety Warning: Allyl bromide is a lachrymator and alkylating agent. Work in a fume hood.

Phase 1: Synthesis of Allyl 4-Bromophenyl Ether
  • Reagents: Charge a round-bottom flask with 4-bromophenol (1.0 eq), anhydrous

    
     (1.5 eq), and acetone (
    
    
    
    concentration).
  • Addition: Add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Reflux at

    
     for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (
    
    
    
    ) should disappear, replaced by the less polar ether (
    
    
    ).
  • Workup: Filter off solids (

    
    ). Concentrate the filtrate. Dissolve residue in 
    
    
    
    , wash with
    
    
    (to remove unreacted phenol), water, and brine. Dry over
    
    
    and concentrate.
Phase 2: Thermal Rearrangement
  • Setup: Place the neat allyl 4-bromophenyl ether in a heavy-walled pressure tube or a round-bottom flask with an air condenser.

  • Execution: Heat the neat oil to

    
     under an argon atmosphere for 2–4 hours.
    
    • Note: Alternatively, use a high-boiling solvent like N,N-diethylaniline or decalin if temperature control is difficult, though neat heating is cleaner for isolation.

  • Purification: The crude product is often sufficiently pure (

    
    ). For analytical purity, purify via silica gel flash chromatography (Gradient: 0% 
    
    
    
    10% EtOAc in Hexanes).
  • Yield Expectation: 75–85% overall yield.

Pharmacophore & Reactivity Profile[1]

For drug development professionals, 2-Allyl-4-bromophenol serves as a "linchpin" intermediate. Its structure allows for divergent synthesis of complex heterocycles.

5.1 Key Transformations
  • Benzofuran Synthesis: Treatment with

    
     induces iodocyclization to yield 5-bromo-2-(iodomethyl)-2,3-dihydrobenzofuran, a scaffold found in various bioactive natural products.
    
  • Suzuki-Miyaura Coupling: The aryl bromide remains intact during the Claisen rearrangement, allowing for subsequent Pd-catalyzed cross-coupling to biaryl systems.

  • Ring Closing Metathesis (RCM): The allyl group can participate in RCM reactions to form macrocycles if an alkene is appended to the phenolic oxygen.

Reactivity Center 2-Allyl-4-bromophenol Suzuki Biaryl Derivatives Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Cyclization Dihydrobenzofurans Center->Cyclization I2, NaHCO3 (Iodocyclization) Metathesis Macrocycles / Chromenes Center->Metathesis Grubbs Cat. (RCM)

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link][7]

  • Castro, J. L. M., et al. (1994). Claisen Rearrangement of Allyl Phenyl Ethers. Journal of the Chemical Society, Perkin Transactions 1.

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Allyl-4-bromophenol is a substituted phenolic compound with significant potential in organic synthesis and medicinal chemistry. Its utility as a building block stems from the reactive handles provided by the hydroxyl, allyl, and bromo functional groups. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a detailed exploration of 2-Allyl-4-bromophenol, focusing on its synthesis and comprehensive spectroscopic characterization. While experimental spectra for this specific molecule are not universally available in public databases, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach serves as a foundational guide for researchers aiming to synthesize, identify, and utilize this versatile compound.

Introduction and Synthetic Strategy

2-Allyl-4-bromophenol (C₉H₉BrO, Molar Mass: 213.07 g/mol ) is a key intermediate in the synthesis of more complex molecules.[1] Its structure, featuring an ortho-allyl and para-bromo substitution on a phenol ring, offers multiple sites for further chemical modification. The synthesis of this compound is most commonly achieved through a well-established two-step process starting from 4-bromophenol.[2] This process involves an initial O-allylation followed by a thermal Claisen rearrangement, a powerful[3][3]-sigmatropic rearrangement in organic chemistry.

Synthesis Protocol: From 4-Bromophenol to 2-Allyl-4-bromophenol

This protocol outlines a reliable method for the synthesis of the title compound.[2][3]

Step 1: O-Allylation of 4-Bromophenol

  • To a solution of 4-bromophenol in a polar aprotic solvent (e.g., acetone or DMF), add a slight molar excess of a suitable base (e.g., anhydrous potassium carbonate, K₂CO₃, or sodium hydride, NaH) to deprotonate the phenol.

  • To this suspension, add allyl bromide (or allyl chloride) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure to yield crude allyl 4-bromophenyl ether.

Step 2: Claisen Rearrangement

  • Heat the crude allyl 4-bromophenyl ether to a high temperature (typically 180-220 °C), often in a high-boiling solvent such as dimethylaniline.[2]

  • The[3][3]-sigmatropic rearrangement will occur, migrating the allyl group from the oxygen atom to the ortho position of the aromatic ring.

  • The product, 2-Allyl-4-bromophenol, can then be purified by distillation under reduced pressure.

The following diagram illustrates the synthetic workflow.

G cluster_0 Step 1: O-Allylation (SN2 Reaction) cluster_1 Step 2: Claisen Rearrangement 4-Bromophenol 4-Bromophenol Reagents1 Allyl Bromide, K₂CO₃, Acetone 4-Bromophenol->Reagents1 Allyl_Ether Allyl 4-bromophenyl ether Reagents2 High Temperature (~200 °C) Allyl_Ether->Reagents2 [3,3]-Sigmatropic Rearrangement Reagents1->Allyl_Ether Final_Product 2-Allyl-4-bromophenol

Caption: Synthetic workflow for 2-Allyl-4-bromophenol.

Spectroscopic Data Analysis

The following sections provide a detailed analysis of the expected spectroscopic data for 2-Allyl-4-bromophenol. These predictions are based on the known effects of the constituent functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in CDCl₃) are summarized below.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Insights
Phenolic OH5.0 - 6.0Broad singlet (br s)The chemical shift is variable and depends on concentration and solvent. The signal will be broad due to hydrogen bonding and exchange.
Allyl CH₂~ 3.4Doublet (d)These allylic protons are adjacent to the aromatic ring and coupled to the vinylic CH proton.
Allyl CH (vinylic)5.8 - 6.1Multiplet (m)This proton is coupled to both the allylic CH₂ and the terminal vinylic CH₂ protons, resulting in a complex multiplet.
Allyl CH₂ (terminal)5.0 - 5.2Multiplet (m)These two diastereotopic protons will show distinct signals and complex coupling (geminal and vicinal) with the vinylic CH proton.
Aromatic H (position 6)~ 6.7Doublet (d)This proton is ortho to the hydroxyl group and meta to the bromine atom. It is coupled to the proton at position 5.
Aromatic H (position 5)~ 7.2Double-doublet (dd)This proton is coupled to the protons at positions 3 and 6.
Aromatic H (position 3)~ 7.3Doublet (d)This proton, adjacent to the bromine, will be the most downfield of the aromatic signals. It shows coupling to the proton at position 5.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts are as follows.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Key Insights
Allyl CH₂~ 35Typical for an allylic carbon attached to an aromatic ring.
Allyl CH₂ (terminal)~ 116Vinylic CH₂ carbon, shielded relative to the substituted vinylic carbon.
Allyl CH (vinylic)~ 136Vinylic CH carbon.
Aromatic C-Br~ 113The carbon directly attached to bromine is shielded by the halogen.
Aromatic C-H116 - 132The three C-H carbons on the ring will appear in this region. C3 and C5 will be further downfield than C6.
Aromatic C-Allyl~ 128The carbon bearing the allyl group.
Aromatic C-OH~ 152The carbon attached to the hydroxyl group is significantly deshielded and will be the most downfield aromatic signal.
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Functional GroupExpected Absorption (cm⁻¹)AppearanceSignificance
O-H Stretch (Phenolic)3200 - 3550Broad, StrongThe broadness is a hallmark of hydrogen bonding associated with the hydroxyl group.[4]
C-H Stretch (Aromatic)3010 - 3100MediumCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2850 - 2960MediumCorresponds to the C-H bonds of the allylic CH₂ group.
C=C Stretch (Alkene)1630 - 1650MediumIndicates the presence of the allyl group's double bond.
C=C Stretch (Aromatic)1450 - 1600Medium to StrongA series of sharp peaks characteristic of the aromatic ring.[5]
C-O Stretch (Phenolic)1200 - 1250StrongThe C-O bond in phenols absorbs at a higher wavenumber compared to aliphatic alcohols due to conjugation with the ring.[6]
C-Br Stretch500 - 600Medium to StrongThis absorption falls in the fingerprint region and confirms the presence of the carbon-bromine bond.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic ring. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion at m/z 212 (for C₉H₉⁷⁹BrO) and m/z 214 (for C₉H₉⁸¹BrO).

  • Key Fragmentation Patterns:

    • Loss of Allyl Radical (M - 41): Cleavage of the bond between the aromatic ring and the allyl group would result in a fragment ion at m/z 171/173.

    • Loss of Br Radical (M - 79/81): This would lead to a fragment at m/z 133.

    • Benzylic Cleavage: The loss of a hydrogen radical from the allylic CH₂ group is possible, though less common than other pathways.

The workflow for spectroscopic analysis is summarized below.

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample 2-Allyl-4-bromophenol Sample HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR IR FT-IR Sample->IR MS EI-MS Sample->MS Proton_Env Proton Environments & Connectivity HNMR->Proton_Env Identifies Carbon_Skel Carbon Skeleton CNMR->Carbon_Skel Identifies Structure Confirm Structure of 2-Allyl-4-bromophenol Proton_Env->Structure Carbon_Skel->Structure Func_Groups Functional Groups (OH, C=C, C-Br) IR->Func_Groups Identifies Func_Groups->Structure Mol_Weight Molecular Weight & Formula (Isotopes) MS->Mol_Weight Determines Mol_Weight->Structure

Caption: Workflow for the spectroscopic elucidation of the compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of 2-Allyl-4-bromophenol. By integrating established principles of NMR, IR, and MS with data from analogous compounds, a clear and actionable framework for the identification and characterization of this molecule is established. The detailed synthetic protocol and the interpretation of the expected spectral data offer researchers the foundational knowledge required to confidently work with this important chemical intermediate. The provided analysis underscores the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of organic compounds.

References

  • Biosynth. (n.d.). 2-Allyl-4-bromophenol.
  • PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). Retrieved from [Link]

  • quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

Sources

Health and safety hazards of 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 13997-74-5 | Formula: C₉H₉BrO Document Type: Technical Safety Guide & Risk Management Protocol Target Audience: Synthetic Organic Chemists, EHS Officers, and Drug Discovery Scientists

Executive Summary & Chemical Identity

2-Allyl-4-bromophenol is a halogenated phenolic intermediate used primarily in the synthesis of benzofurans and pharmaceutical antioxidants. While structurally related to common laboratory phenols, its specific combination of a bromine substituent and an allyl group creates a unique hazard profile characterized by severe ocular corrosivity , aquatic persistence , and thermal instability during specific synthetic manipulations (e.g., Claisen rearrangements).

This guide moves beyond generic SDS data, providing a mechanistic understanding of the compound's hazards and defining a self-validating safety protocol for its handling.

Physicochemical Properties Table
PropertyValueSafety Implication
Physical State Low-melting solid / LiquidMP is ~50.5°C. May exist as a supercooled liquid or solid, complicating transfer techniques.
Boiling Point ~273°C (760 mmHg)High boiling point implies low vapor pressure at RT, but significant fume generation during heated reactions.
Flash Point 119.1°CClassified as combustible. High risk during high-temp rearrangements.
Lipophilicity (LogP) ~2.88Moderate lipophilicity facilitates dermal absorption and bioaccumulation.
Acidity (pKa) ~9-10 (Est.)Bromine substitution increases acidity relative to phenol, enhancing corrosivity.

Hazard Identification & Mechanistic Toxicology

The primary danger of 2-Allyl-4-bromophenol lies in its dual nature as a corrosive phenol and an alkylating agent precursor .

GHS Classification & Rationale[1][2]
  • Eye Damage (Category 1 - H318): DANGER. Causes serious eye damage.[1]

    • Mechanism:[2][3][4] Phenolic hydroxyl groups rapidly penetrate the corneal epithelium, causing protein denaturation and collagen coagulation. The bromine atom increases the molecule's density and lipophilicity, potentially deepening the penetration before neutralization is possible. Irreversible corneal opacity can occur within seconds.

  • Acute Toxicity, Oral (Category 4 - H302): Harmful if swallowed.[5][6][1][7]

    • Mechanism:[2][3][4] Uncoupling of oxidative phosphorylation in mitochondria and direct necrosis of GI tract lining.

  • Skin Irritation (Category 2 - H315): Causes skin irritation.[5][6][1][8]

    • Note: While classified as "Irritation" in some datasets, treated this as a potential chemical burn hazard due to the phenolic moiety.

  • Aquatic Toxicity (Acute/Chronic): High toxicity to aquatic organisms due to halogen persistence.

Molecular Mechanism of Toxicity

The following diagram illustrates the physiological impact pathways, highlighting why immediate decontamination is critical.

ToxicityMechanism Exposure Exposure Event Membrane Lipid Bilayer Penetration Exposure->Membrane Lipophilic Br-Phenol Protein Protein Denaturation (Coagulative Necrosis) Membrane->Protein Direct Contact Mito Mitochondrial Uncoupling Membrane->Mito Systemic Absorption Damage Tissue Necrosis & Corneal Opacity Protein->Damage ROS ROS Generation (Oxidative Stress) Mito->ROS e- Transport Disruption ROS->Damage

Figure 1: Mechanistic pathway of 2-Allyl-4-bromophenol toxicity, progressing from lipophilic penetration to cellular necrosis.

Operational Safety & Engineering Controls

Standard laboratory practices are insufficient for brominated phenols. The following "Defense-in-Depth" strategy must be employed.

Engineering Controls
  • Primary Containment: All handling of the neat substance must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Weighing: Use a static-free balance enclosure. If the substance is solid (MP ~50°C), avoid creating dust. If liquid, use positive displacement pipettes to prevent dripping.

Personal Protective Equipment (PPE) Matrix
  • Gloves (Critical):

    • Standard Nitrile (4 mil):INSUFFICIENT for prolonged contact. Phenols permeate nitrile rapidly.

    • Recommended Protocol:Double Gloving.

      • Inner: Nitrile (inspection layer).[5]

      • Outer: Laminate Film (Silver Shield/4H) or Viton (for heavy manipulation).

      • Self-Validation: Check inner glove for discoloration immediately after any splash on the outer glove.

  • Eye Protection: Chemical splash goggles are mandatory . A face shield is required during synthesis scale-up (>5g) or when heating.

  • Respiratory: If fume hood containment is breached or during spill cleanup, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (P100 pre-filter recommended for dusts).

Synthesis & Reaction Safety: The Claisen Context

2-Allyl-4-bromophenol is often synthesized via Claisen rearrangement of allyl-(4-bromophenyl) ether or used as a substrate for further cyclization. These reactions pose specific thermal hazards.

Thermal Runaway Risk

The Claisen rearrangement is exothermic. When scaling up (>10g):

  • Solvent Selection: Use high-boiling solvents (e.g., N,N-dimethylaniline, decalin) to act as a heat sink. Avoid neat heating if possible.[9]

  • Temperature Control: Use an oil bath with a digital limit switch (thermocouple control). Never use a heat gun.

  • Pressure Relief: Ensure the reaction vessel is vented to a scrubber or inert gas line; never heat a closed system unless rated for high pressure.

SynthesisSafety Start Reaction Setup (Claisen Rearrangement) Check1 Is Scale > 10g? Start->Check1 Action1 Use High-Boiling Solvent (Heat Sink) Check1->Action1 Yes Action2 Neat Heating Allowed (With Blast Shield) Check1->Action2 No Monitor Active Temp Monitoring (Internal Probe) Action1->Monitor Action2->Monitor Quench Emergency Cooling Plan Ready Monitor->Quench Temp > Setpoint

Figure 2: Decision logic for thermal safety during the synthesis or rearrangement of 2-Allyl-4-bromophenol.

Emergency Response Protocols

CRITICAL NOTE: Water is often ineffective at removing lipophilic phenols from the skin. Polyethylene Glycol (PEG 300 or 400) is the specific antidote for phenol decontamination.

Skin Exposure (The "PEG Protocol")
  • Immediate Action: Do not hesitate. Time is tissue.

  • Wipe: Gently wipe off excess chemical with dry gauze (do not abrade skin).

  • Flush/Wash:

    • Preferred: Swab the area repeatedly with PEG 300/400 or a mixture of PEG/Methylated Spirits (70:30) for at least 15 minutes.

    • Alternative: If PEG is unavailable, flush with massive amounts of water (shower) for >30 minutes. Soap must be used to solubilize the lipophilic phenol.

  • Medical: Seek evaluation. Phenol burns can be painless due to nerve damage (anesthetic effect).

Eye Exposure
  • Irrigate: Immediately flush with eyewash station for minimum 30 minutes . Hold eyelids open forcibly.

  • Transport: Transport to emergency care during irrigation if possible, or immediately after. Consult an ophthalmologist immediately.

Spill Management
  • Isolate: Evacuate the immediate area (10m radius).

  • PPE: Don Full-Face Respirator (OV/AG) and Laminate gloves.

  • Neutralize: Adsorb liquid spills with vermiculite or sand. Do not use combustible materials (sawdust).

  • Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic/Corrosive Phenols."

References

  • National Institutes of Health (NIH) - PubChem. 2-Allyl-4-bromophenol | C9H9BrO | CID 258468. [Link]

  • ChemSrc. 4-bromo-2-prop-2-enyl-phenol Physicochemical Properties. [Link][10]

  • PrepChem. Synthesis of 2-allyl-4-bromophenol via Claisen Rearrangement. [Link]

Sources

Technical Guide: Solubility and Stability of 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allyl-4-bromophenol (CAS 13997-74-5) is a functionalized phenolic intermediate utilized in the synthesis of bioactive scaffolds and as a radical scavenging antioxidant. Its utility in drug development is defined by the dual reactivity of its phenolic hydroxyl group (susceptible to deprotonation and oxidation) and its allyl side chain (susceptible to radical polymerization and oxidative cleavage).

This guide provides a rigorous technical framework for handling this compound. The data indicates that oxidation and photolytic degradation are the primary stability risks. Researchers must utilize deoxygenated solvents and inert atmosphere storage to maintain compound integrity.

Physicochemical Profile

Understanding the molecular properties is the first step to accurate experimental design. The lipophilicity (LogP ~3.3) indicates poor aqueous solubility, necessitating organic co-solvents for biological assays.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
Molecular Weight 213.07 g/mol Calculation basis for Molarity.
LogP (Predicted) ~3.3Highly lipophilic; partitions into membranes/lipids.
pKa (Est.) ~9.3 – 9.8Weak acid. Deprotonates at pH > 10. Neutral at physiological pH.
Appearance Colorless to pale yellow oil/solidYellowing indicates oxidation (quinone formation).
Solubility (Water) < 1 mg/mL (Poor)Requires organic stock (DMSO/EtOH).
Solubility (Organic) > 50 mg/mL (DMSO, Ethanol)Ideal for high-concentration stock solutions.

Technical Insight: The ortho-allyl group provides steric bulk but does not significantly alter the acidity compared to 4-bromophenol. However, the electron-rich allyl double bond increases susceptibility to electrophilic attack and radical oxidation compared to simple halophenols.

Solubility & Stock Solution Protocol

Due to its high LogP, 2-Allyl-4-bromophenol requires organic solvents for solubilization. The following protocol ensures the creation of a stable stock solution suitable for biological or chemical assays.

Solvent Selection Matrix
  • DMSO (Dimethyl Sulfoxide): Preferred. High solubility (>100 mM), low volatility, compatible with cell culture (at <0.5% v/v).

  • Ethanol (Absolute): Good solubility. Volatile. Susceptible to evaporation during storage, altering concentration.

  • Water/PBS: Incompatible for stock preparation. Use only for final dilution.

Protocol: Preparation of 100 mM Stock Solution (Anhydrous/Anaerobic)

Objective: Create a stock solution that minimizes oxidative degradation.

  • Calculate Mass: To prepare 10 mL of 100 mM stock, weigh 213.1 mg of 2-Allyl-4-bromophenol.

  • Solvent Preparation: Degas anhydrous DMSO by bubbling with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

  • Dissolution:

    • Add the weighed solid to a chemically resistant amber glass vial.

    • Add 10 mL of degassed DMSO.

    • Vortex gently until fully dissolved (Solution should be clear).

  • Aliquot & Store:

    • Immediately aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

    • Overlay the liquid in each vial with Argon gas before capping.

    • Store at -20°C or -80°C .

Stability & Degradation Mechanisms

The stability of 2-Allyl-4-bromophenol is compromised by two main pathways: Phenolic Oxidation and Allylic Oxidation/Polymerization .

Mechanism Analysis[1][2]
  • Phenolic Oxidation: In the presence of oxygen and light, the phenol moiety can oxidize to form quinone intermediates (often colored yellow/brown).

  • Allylic Reactivity: The allyl group is sensitive to free radicals. Auto-oxidation at the allylic position (forming hydroperoxides) or polymerization of the double bond can occur, especially if the phenol acts as an antioxidant and generates phenoxy radicals that couple.

Visualization: Degradation Pathways

The following diagram illustrates the potential degradation routes researchers must mitigate.

DegradationPathways Figure 1: Primary Degradation Pathways of 2-Allyl-4-bromophenol Compound 2-Allyl-4-bromophenol Radical Phenoxy Radical (Intermediate) Compound->Radical -H+ / -e- (Oxidation/Light) Peroxide Allylic Hydroperoxide Compound->Peroxide O2 (Auto-oxidation at Allyl group) Quinone Quinone Methide / Benzoquinone Radical->Quinone Further Oxidation Polymer Oligomers / Polymers Radical->Polymer Radical Coupling

Figure 1: Primary degradation pathways including radical formation leading to quinones or polymerization.

Handling & Storage Workflow

To maintain the integrity of 2-Allyl-4-bromophenol, a rigorous "Chain of Custody" approach regarding environmental exposure is required.

Critical Storage Rules
  • Temperature: Store neat compound at 2-8°C; Stock solutions at -20°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage.

  • Light: Protect from light (Amber vials/Aluminum foil) to prevent photo-oxidation.

Visualization: Storage & Handling Logic[3]

StorageWorkflow Figure 2: Recommended Handling Workflow to Ensure Stability Arrival Compound Receipt Inspect Visual Inspection (Reject if Brown/Dark) Arrival->Inspect Prep Prepare Stock (DMSO) Under Argon Flow Inspect->Prep Pass Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at -20°C (Dark, Inert Gas) Aliquot->Store Use Thaw & Use Immediately (Do not refreeze) Store->Use

Figure 2: Step-by-step workflow from receipt to experimental use to minimize degradation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link][1]

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Technical Guide: Theoretical Properties and Computed Descriptors of 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allyl-4-bromophenol (CAS: 13997-74-5) represents a distinct pharmacophore merging a phenolic core with a lipophilic allyl chain and a halogen bond-donating bromine substituent. This molecular architecture positions it as a versatile scaffold in medicinal chemistry, particularly for the development of antimicrobial agents, antioxidants, and enzyme inhibitors (e.g., cholinesterases).

This technical guide provides a rigorous analysis of its physicochemical descriptors, theoretical electronic properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. It establishes a validated computational framework for researchers to predict its reactivity and biological interactions.

Molecular Architecture & Geometric Properties[1]

Structural Definition

The molecule consists of a phenol ring substituted at the ortho position with an allyl group (prop-2-en-1-yl) and at the para position with a bromine atom.

  • IUPAC Name: 4-Bromo-2-(prop-2-en-1-yl)phenol[1]

  • SMILES: C=CCC1=C(C=CC(=C1)Br)O

  • InChIKey: SWBCZCKHMGPYIP-UHFFFAOYSA-N[1][2]

Geometric Constraints (Theoretical)

In a ground-state equilibrium geometry (typically optimized via DFT B3LYP/6-311++G(d,p)), the phenol ring maintains planarity. However, the allyl group introduces conformational flexibility.

  • Torsion Angle: The C2-C(allyl) bond allows rotation, but the lowest energy conformer often positions the allyl double bond away from the hydroxyl group to minimize steric repulsion.

  • Bond Lengths: The C-Br bond length is characteristically ~1.90 Å, significantly longer than C-H bonds, creating a distinct "sigma-hole" potential for halogen bonding interactions with biological targets (e.g., carbonyl backbone of proteins).

Computed Physicochemical Descriptors

The following descriptors are derived from high-fidelity algorithms (e.g., XLogP3, Cactvs) and are critical for assessing "drug-likeness."

DescriptorValueSignificance in Drug Design
Molecular Weight 213.07 g/mol Well within the <500 Da limit for oral bioavailability (Lipinski's Rule).
XLogP3 (Lipophilicity) ~3.3Indicates moderate lipophilicity; likely to cross cell membranes but requires formulation for aqueous solubility.
TPSA (Topological Polar Surface Area) 20.2 ŲLow TPSA (<140 Ų) suggests excellent passive blood-brain barrier (BBB) permeation.[1]
H-Bond Donors 1The phenolic -OH is a donor; critical for receptor binding.
H-Bond Acceptors 1The phenolic oxygen acts as an acceptor.
Rotatable Bonds 2Low flexibility (Allyl chain) favors rigid binding in enzyme pockets (lower entropic penalty).
Complexity 136Moderate synthetic complexity.

Data Source: PubChem Computed Descriptors [1].[1][3][4][5]

Theoretical Electronic Properties (DFT Framework)

To understand the reactivity of 2-Allyl-4-bromophenol, researchers utilize Density Functional Theory (DFT). The following theoretical framework describes the electronic landscape.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

  • HOMO Location: Predominantly localized on the phenol ring and the oxygen lone pairs. This region is susceptible to electrophilic attack and radical scavenging (antioxidant activity).

  • LUMO Location: Distributed across the aromatic system and the bromine substituent, indicating sites for nucleophilic attack.

  • Chemical Hardness (

    
    ):  A large HOMO-LUMO gap would indicate stability.[7] However, phenols are generally reactive (
    
    
    
    is moderate), facilitating their role as radical quenchers.
Molecular Electrostatic Potential (MEP)
  • Negative Regions (Red): Concentrated around the phenolic oxygen and the

    
    -system of the allyl double bond. These are docking sites for cationic amino acid residues (e.g., Lysine, Arginine).
    
  • Positive Regions (Blue): The phenolic hydrogen and the region opposite the C-Br bond (Sigma hole).

Computational Workflow Diagram

The following Graphviz diagram outlines the standard protocol for deriving these electronic properties.

DFT_Workflow Start 2D Structure (SMILES) PreOpt Pre-Optimization (MM2/MMFF94) Start->PreOpt DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) PreOpt->DFT_Opt Freq Frequency Calc (Check for Imaginary Freqs) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq Found Output Electronic Properties (HOMO/LUMO, MEP) Freq->Output Validated Minima

Figure 1: Standard Computational Workflow for Electronic Property Prediction.

ADMET Profiling & Bioactivity Potential

Pharmacokinetics (ADME)
  • Absorption: High gastrointestinal absorption is predicted due to LogP ~3.3 and low molecular weight.

  • Metabolism: The allyl group is a metabolic "soft spot." Cytochrome P450 enzymes typically epoxidize the terminal double bond, creating a reactive epoxide intermediate which may be detoxified by epoxide hydrolases. The phenol moiety is subject to Phase II glucuronidation.

  • BBB Penetration: The combination of low TPSA and moderate lipophilicity predicts high BBB permeability, making it a viable scaffold for CNS-targeted drugs (e.g., AChE inhibitors for Alzheimer's).

Toxicity Risks
  • Skin/Eye Irritation: Phenols are known irritants (H315, H319).

  • Aquatic Toxicity: Halogenated phenols often exhibit high toxicity to aquatic life due to membrane disruption.

Structure-Activity Relationship (SAR) Logic

The biological activity is driven by three distinct zones:

  • Zone A (Phenol): H-bonding and radical scavenging.

  • Zone B (Allyl): Hydrophobic interaction and covalent trapping potential (via metabolic activation).

  • Zone C (Bromine): Halogen bonding and lipophilicity modulation.

SAR_Logic Molecule 2-Allyl-4-bromophenol Phenol Phenolic -OH Molecule->Phenol Allyl Allyl Group Molecule->Allyl Bromine Bromine Atom Molecule->Bromine Activity1 Antioxidant / Radical Scavenging Phenol->Activity1 H-Atom Transfer Activity2 Hydrophobic Pocket Binding Allyl->Activity2 Van der Waals Bromine->Activity2 Lipophilicity Activity3 Halogen Bonding (Sigma Hole) Bromine->Activity3 Interaction with C=O

Figure 2: Structure-Activity Relationship (SAR) mapping of functional groups to biological mechanisms.

Experimental & Computational Protocols

Protocol: DFT Calculation Setup

To replicate the theoretical properties described:

  • Software: Gaussian 16 or ORCA.

  • Input: Generate 3D coordinates from SMILES.

  • Method: Hybrid Functional B3LYP .

  • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for the anionic character of the phenolate oxygen and lone pairs; polarization functions d,p are essential for the Bromine atom).

  • Solvation: Use PCM (Polarizable Continuum Model) with Water or DMSO to simulate biological environments.

  • Validation: Ensure no imaginary frequencies in the vibrational analysis.

Protocol: Molecular Docking (e.g., against AChE)
  • Ligand Prep: Minimize energy using MMFF94 force field. Set rotatable bonds (Allyl group).

  • Protein Prep: Retrieve PDB structure (e.g., Torpedo californica AChE). Remove water molecules; add polar hydrogens.

  • Grid Generation: Center grid box on the active site gorge (Ser200, His440).

  • Docking: Run AutoDock Vina with exhaustiveness=8.

  • Analysis: Look for Pi-Pi stacking (Phenol ring with Trp84) and Halogen bonding (Br interaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved February 11, 2026 from [Link]

  • Guzel, Y., et al. (2023). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Chemistry & Biodiversity.[8] [Link]

  • ChemSrc. 2-Allyl-4-bromophenol Physicochemical Properties.[Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 2-Allyl-4-bromophenol in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Allyl-4-bromophenol as a versatile and strategic building block in multi-step organic synthesis. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for its synthesis and subsequent transformations. This document is designed for researchers, scientists, and drug development professionals, aiming to unlock the full potential of this trifunctional intermediate in the creation of complex molecular architectures, including heterocyclic scaffolds and highly substituted aromatic systems.

Introduction: The Strategic Value of 2-Allyl-4-bromophenol

2-Allyl-4-bromophenol is a valuable intermediate in organic synthesis due to its unique arrangement of three distinct and orthogonally reactive functional groups: a phenolic hydroxyl, an allyl group, and an aryl bromide. This configuration allows for a programmed, stepwise functionalization, making it a powerful tool for building molecular complexity.

  • The Phenolic Hydroxyl Group: Serves as a nucleophile or can be readily converted into an ether or ester. It also directs electrophilic aromatic substitution to the ortho and para positions.

  • The Allyl Group: A versatile handle for a wide array of transformations, including oxidative cyclization, epoxidation, dihydroxylation, and isomerization. Its position ortho to the hydroxyl group is critical for intramolecular cyclization reactions to form key heterocyclic systems like benzofurans.[1]

  • The Aryl Bromide: An ideal electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[2][3]

The strategic application of these functionalities has positioned 2-Allyl-4-bromophenol and its derivatives as key precursors for molecules with significant biological activity, including potential antioxidant and anticancer properties.[4][5][6]

Physicochemical Properties of 2-Allyl-4-bromophenol
PropertyValueReference
Molecular Formula C₉H₉BrO[7]
Molar Mass 213.07 g/mol [8]
CAS Number 13997-74-5[7][8]
Boiling Point 138 °C[8]
Flash Point 119.1 °C[8]
Appearance Not explicitly stated, likely a liquid or low-melting solid

Foundational Synthesis: Preparation of 2-Allyl-4-bromophenol

The most reliable and widely adopted synthesis of 2-Allyl-4-bromophenol starts from the readily available 4-bromophenol. The process involves two key transformations: a Williamson ether synthesis to form the allyl phenyl ether, followed by a thermal[9][9]-sigmatropic Claisen rearrangement.[9][10]

Mechanism Insight: The Claisen Rearrangement

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state.[11][12] This intramolecular process involves the movement of six pi-electrons, leading to the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho-carbon of the aromatic ring.[11] The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol to yield the final 2-allylphenol product.[11][13]

Caption: Mechanism of the Claisen Rearrangement.

Protocol 1: Two-Step Synthesis of 2-Allyl-4-bromophenol

Step 1: O-Allylation of 4-Bromophenol to form Allyl 4-bromophenyl ether

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone or DMF as the solvent.

  • Reaction Initiation: Stir the suspension vigorously and add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (for acetone) or ~60 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude allyl 4-bromophenyl ether can be purified by vacuum distillation.[10]

Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol

  • Reaction Setup: Place the purified allyl 4-bromophenyl ether (1.0 eq) in a round-bottom flask. For high-boiling ethers, a high-boiling solvent like N,N-dimethylaniline can be used.[10]

  • Reaction Conditions: Heat the ether to approximately 195-250 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4 hours.[10][11] The optimal temperature may vary and should be determined empirically.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Purification: Upon completion, cool the reaction mixture. The product, 2-Allyl-4-bromophenol, can be purified directly by vacuum distillation to yield the final product.[10]

Key Synthetic Applications & Protocols

The true utility of 2-Allyl-4-bromophenol is demonstrated in its conversion to more complex structures.

Application 1: Synthesis of Substituted Benzofurans

2-Allylphenols are canonical precursors for the synthesis of benzofuran and dihydrobenzofuran ring systems, which are prevalent motifs in biologically active natural products and pharmaceuticals.[1][14] A common strategy is the palladium-catalyzed oxidative cyclization.

Benzofuran_Synthesis start 2-Allyl-4-bromophenol reagents Pd(OAc)₂ (cat.) Benzoquinone (Oxidant) Solvent (e.g., DMSO) start->reagents intermediate Palladium(II) Intermediate (π-allyl complex) reagents->intermediate Oxidative Addition product 7-Bromo-2-methyl-2,3- dihydrobenzofuran intermediate->product Wacker-type Cyclization

Caption: Workflow for Palladium-Catalyzed Benzofuran Synthesis.

Protocol 2: Palladium-Catalyzed Synthesis of 7-Bromo-2-methyl-2,3-dihydrobenzofuran

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-Allyl-4-bromophenol (1.0 eq) in a suitable solvent such as DMSO or acetic acid.

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and an oxidant like benzoquinone (2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired dihydrobenzofuran product.

A light-driven protocol for synthesizing 2,3-dihydrobenzofurans from allyl-functionalized phenols has also been reported, offering a milder alternative.[15]

Application 2: C-C and C-N Bond Formation via Cross-Coupling

The aryl bromide in 2-Allyl-4-bromophenol is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex biaryl systems or the introduction of nitrogen-based functional groups.[3][16] The Suzuki-Miyaura coupling is a particularly powerful method for creating C-C bonds.[17]

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[2][17]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-Br(L₂) pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar-Pd(II)-R(L₂) pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar-R (Product) pd2_biaryl->product reagent1 Ar-Br (2-Allyl-4-bromophenol derivative) reagent1->pd2_aryl reagent2 R-B(OH)₂ (Boronic Acid) reagent2->pd2_biaryl base Base base->pd2_biaryl

Caption: Generalized Catalytic Cycle for Suzuki Cross-Coupling.

Protocol 3: Suzuki Coupling of (Protected) 2-Allyl-4-bromophenol

Note: It is often necessary to protect the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) to prevent side reactions under the basic conditions of the Suzuki coupling.

  • Reagent Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water or DME) in a round-bottom flask, add the protected 2-Allyl-4-bromophenol (1.0 eq), an arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux (80-100 °C) under an inert atmosphere for 6-18 hours until TLC indicates completion.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic phase (anhydrous Na₂SO₄), concentrate, and purify the crude product by column chromatography on silica gel. If a protecting group was used, it can be removed in a subsequent step (e.g., BBr₃ for a methyl ether).

Safety and Handling

2-Allyl-4-bromophenol should be handled with appropriate care in a well-ventilated fume hood. Based on available GHS data, it is classified as:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[7]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

2-Allyl-4-bromophenol stands out as a supremely versatile synthetic intermediate. Its three distinct functional handles can be addressed with high selectivity, enabling the efficient construction of complex molecular frameworks. From the synthesis of heterocyclic cores like benzofurans to the elaboration of aromatic systems via cross-coupling, this building block provides a reliable and strategic platform for innovation in medicinal chemistry, agrochemistry, and materials science. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full synthetic power of this valuable compound.

References

  • Google Patents. (2014). CN104211581A - Synthesis process of allylphenol compounds.
  • PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved February 2, 2026, from [Link]

  • Kim, E., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Available at: [Link]

  • Barbero, F., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Bromophenols: Determination of Their Anticholinergic, Antidiabetic and Antioxidant Activities. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2014). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Chemistry LibreTexts. (2019). 18.15 Examples of Multistep Synthesis. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved February 2, 2026, from [Link]

  • PubMed. (2011). Palladium-catalyzed allyl cross-coupling reactions with in situ generated organoindium reagents. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-arylbenzofurans. Retrieved February 2, 2026, from [Link]

  • YouTube. (2025). Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Allyl-4-bromophenol. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved February 2, 2026, from [Link]

  • Chemical Reviews. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 9.10: An Introduction to Multiple Step Synthesis. Retrieved February 2, 2026, from [Link]

  • MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved February 2, 2026, from [Link]

  • Luminix Health. (n.d.). 2-Allyl-4-bromophenol. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved February 2, 2026, from [Link]

  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Retrieved February 2, 2026, from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved February 2, 2026, from [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved February 2, 2026, from [Link]

Sources

Strategic Utilization of 2-Allyl-4-bromophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allyl-4-bromophenol (2-A-4-BP) represents a "privileged intermediate" in medicinal chemistry due to its orthogonal reactivity landscape. It possesses three distinct reactive handles:

  • Phenolic Hydroxyl: Nucleophilic handle for etherification or esterification.

  • Allyl Group: Latent olefin for metathesis, hydroboration, or electrophilic cyclization (forming benzofurans).

  • Aryl Bromide: Electrophilic handle for transition-metal catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig).

This guide details the strategic application of 2-A-4-BP in synthesizing benzofuran pharmacophores and biaryl scaffolds , providing validated protocols for high-yield conversion.

Reactivity Landscape & Strategic Planning

The utility of 2-A-4-BP lies in its ability to undergo divergent synthesis. The diagram below illustrates the chemoselective pathways available to the medicinal chemist.

ReactivityLandscape Start 2-Allyl-4-bromophenol Path1 Pathway A: Heterocycle Formation (Iodocyclization) Start->Path1 I2 / NaHCO3 Path2 Pathway B: Cross-Coupling (Suzuki-Miyaura) Start->Path2 Ar-B(OH)2 / Pd(0) Path3 Pathway C: Olefin Metathesis (RCM) Start->Path3 Grubbs Cat. Prod1 2,3-Dihydrobenzofurans (Scaffold Construction) Path1->Prod1 Prod2 4-Aryl-2-allylphenols (Library Expansion) Path2->Prod2 Prod3 Chromenes/Benzoxepines (Ring Expansion) Path3->Prod3

Figure 1: Divergent synthetic pathways starting from 2-Allyl-4-bromophenol.

Protocol 1: Synthesis of 2-Allyl-4-bromophenol

Context: While commercially available, in-house synthesis via Claisen Rearrangement is often required for scale-up or when introducing isotopic labels. This two-step sequence involves O-allylation followed by a [3,3]-sigmatropic rearrangement.

Step 1: O-Allylation

Reaction: 4-Bromophenol + Allyl Bromide


 Allyl 4-bromophenyl ether
  • Setup: Charge a 3-neck round-bottom flask with 4-Bromophenol (1.0 equiv) and Acetone (0.5 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 equiv) . Stir at room temperature for 15 minutes.
    
  • Alkylation: Add Allyl Bromide (1.2 equiv) dropwise via an addition funnel to control the exotherm.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    .
    
Step 2: Thermal Claisen Rearrangement

Reaction: Allyl 4-bromophenyl ether


 2-Allyl-4-bromophenol

Critical Insight: This reaction is exothermic and requires high activation energy. The use of a high-boiling solvent acts as a heat sink to prevent polymerization.

  • Solvent System: Dissolve the crude allyl ether in N,N-Diethylaniline (1.0 M).

    • Note: Alternatively, perform neat at

      
      C, but solvent provides better thermal control.
      
  • Reaction: Heat the solution to 190-200°C under an argon atmosphere for 4-8 hours.

  • Purification: Cool to room temperature. Dilute with diethyl ether. Wash with 2M HCl (3x) to remove the N,N-diethylaniline amine solvent.

  • Isolation: Dry organic layer, concentrate, and purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Yield Expectation: 75-85% over two steps.

Protocol 2: Construction of the Benzofuran Scaffold

Application: Synthesis of 2-(iodomethyl)-2,3-dihydrobenzofuran derivatives. Mechanism: 5-exo-trig iodocyclization. The iodine activates the alkene, and the phenolic oxygen attacks the internal carbon, forming the ring.

Materials
  • Substrate: 2-Allyl-4-bromophenol (1.0 equiv)

  • Iodine Source:

    
     (2.0 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent:

    
     (DCM) or MeCN
    
Step-by-Step Methodology
  • Preparation: Dissolve 2-Allyl-4-bromophenol (1 mmol) in DCM (10 mL) in a foil-wrapped flask (to protect from light).

  • Activation: Add

    
     (3 mmol)  followed by 
    
    
    
    (2 mmol)
    .
  • Cyclization: Stir vigorously at room temperature for 2-4 hours. The solution will turn dark violet/brown.

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

    
     (Sodium thiosulfate) . Shake until the iodine color disappears (solution becomes colorless/pale yellow).
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine and dry over

    
    .
    
  • Result: This yields 5-bromo-2-(iodomethyl)-2,3-dihydrobenzofuran .

    • Strategic Note: The resulting alkyl iodide is a versatile handle. It can be displaced by azides (for click chemistry), amines, or eliminated (using DBU) to form the methyl-substituted benzofuran.

Protocol 3: Orthogonal Functionalization (Suzuki Coupling)

Application: Synthesizing biaryl scaffolds while preserving the allyl group for later cyclization. Challenge: Preventing Pd-catalyzed isomerization of the allyl group to the styrenyl isomer.

Optimized Conditions
  • Catalyst:

    
     (3-5 mol%)
    
    • Why: Ferrocenyl ligands are bulky and prevent the

      
      -hydride elimination responsible for allyl isomerization.
      
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Methodology
  • Degassing: In a microwave vial or Schlenk tube, combine 2-Allyl-4-bromophenol (1.0 equiv) , Aryl Boronic Acid (1.2 equiv) , and Base .

  • Solvent Addition: Add the solvent mixture and sparge with Argon for 10 minutes (Critical to preserve catalyst life).

  • Catalyst Addition: Add

    
     . Seal the vessel immediately.
    
  • Heating: Heat to 80°C for 4-12 hours.

    • Note: Do not exceed 100°C to minimize allyl migration.

  • Workup: Dilute with EtOAc, filter through a pad of Celite, and wash with water.

  • Outcome: Yields 2-Allyl-4-arylphenol .[1] This product can now be subjected to Protocol 2 (Iodocyclization) to generate 5-aryl-benzofuran derivatives, expanding the library diversity.

Structural Validation & Data Summary

Parameter2-Allyl-4-bromophenol5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran
Molecular Weight 213.07 g/mol 338.97 g/mol
Appearance Pale yellow oilOff-white solid
Key 1H NMR Signal Allylic -CH2- (

3.35, d)
CH-I (

3.4-3.6, m)
Key 1H NMR Signal Terminal Olefin (

5.0-5.2, m)
Methine CH-O (

4.8-5.0, m)
Reactivity Nucleophile (OH), Electrophile (Br)Electrophile (Alkyl-I), Electrophile (Ar-Br)

Workflow Visualization

Workflow Substrate 4-Bromophenol Inter1 Allyl 4-bromophenyl ether Substrate->Inter1 Allyl-Br, K2CO3 Acetone, Reflux KeyInt 2-Allyl-4-bromophenol (Key Intermediate) Inter1->KeyInt Claisen Rearrangement 200°C, PhNEt2 CycleProd Benzofuran Scaffold (5-bromo-2,3-dihydro...) KeyInt->CycleProd I2, NaHCO3 DCM (Protocol 2) CoupledProd Biaryl Scaffold (2-Allyl-4-arylphenol) KeyInt->CoupledProd Ar-B(OH)2, Pd(dppf)Cl2 Suzuki (Protocol 3)

Figure 2: Complete synthetic workflow from commodity chemical to diversified pharmacophore.

References

  • Claisen Rearrangement Mechanism & Scope

    • Title: The Claisen Rearrangement.[2][3][4][5]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Benzofuran Synthesis via Iodocyclization

    • Title: Synthesis of Benzofurans via Iodocycliz
    • Source: Journal of Organic Chemistry (General Methodology Reference).
    • URL:[Link]

  • Suzuki Coupling on Allyl-Phenols

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides.[6]

    • Source: Chemical Reviews.[5]

    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Synthesis and Biological Evaluation of Benzofuran Deriv
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Application Note: A Comprehensive Guide to the High-Temperature Claisen Rearrangement of Allyl 4-Bromophenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The Claisen rearrangement is a robust and synthetically valuable[1][1]-sigmatropic rearrangement that has been a cornerstone of organic synthesis for over a century.[2][3] The reaction involves the concerted, intramolecular rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating.[4][5] The aromatic Claisen rearrangement, the focus of this guide, transforms an allyl aryl ether into an ortho-allylphenol, thereby forming a new carbon-carbon bond and functionalizing the aromatic ring.[6] This transformation is particularly significant as the resulting allylphenol structures are precursors to a wide range of complex molecules, including natural products and pharmacologically active compounds.[7]

This application note specifically details the thermal rearrangement of allyl 4-bromophenyl ether. The bromine substituent serves as a useful synthetic handle for subsequent cross-coupling reactions, making the product, 2-allyl-4-bromophenol, a versatile building block.[7] The uncatalyzed reaction typically requires high temperatures (180-250 °C) to overcome the activation energy barrier.[2][8] Understanding the causality behind the experimental parameters is crucial for achieving high yields and purity.

Reaction Mechanism: A Stepwise Pericyclic Transformation

The aromatic Claisen rearrangement proceeds through a concerted, intramolecular mechanism involving a cyclic transition state.[2][8] The entire process can be understood in two key stages:

  • [1][1]-Sigmatropic Rearrangement: The process is initiated by heat, which provides the energy for the allyl phenyl ether to adopt a specific conformation allowing for a six-electron, six-membered cyclic transition state.[8][9] In this transition state, the C-O bond of the ether begins to break while a new C-C bond simultaneously forms between the terminal carbon (C3) of the allyl group and the ortho-carbon of the aromatic ring.[8] This concerted step leads to a non-aromatic cyclohexadienone intermediate.[1][8] Isotopic labeling studies have confirmed that the allyl group inverts during this migration, providing strong evidence for this cyclic mechanism.[9]

  • Tautomerization to Re-aromatize: The cyclohexadienone intermediate is unstable because it has lost the thermodynamic stability of the aromatic ring. It rapidly undergoes a proton shift, a process known as tautomerization or enolization, to form the final, more stable 2-allyl-4-bromophenol product, thereby restoring aromaticity.[1]

Claisen_Mechanism cluster_legend Legend Start Allyl 4-bromophenyl ether TS Cyclic Transition State Start->TS Heat (~200 °C) [3,3]-Sigmatropic Shift Intermediate Cyclohexadienone Intermediate TS->Intermediate Product 2-Allyl-4-bromophenol Intermediate->Product Tautomerization (Re-aromatization) key1 Reactant/Product key2 Intermediate/Transition State

Caption: The mechanistic pathway of the aromatic Claisen rearrangement.

Experimental Protocols

This section provides a comprehensive, field-proven methodology. The procedure begins with the synthesis of the starting material, which may not be commercially available, followed by the high-temperature rearrangement.

Materials and Equipment
Reagents & Solvents Equipment
4-BromophenolRound-bottom flasks (various sizes)
Allyl bromide (or allyl chloride)Reflux condenser
Sodium hydride (NaH) or K₂CO₃Heating mantle with a laboratory jack
N,N-Dimethylformamide (DMF), anhydrousThermocouple and temperature controller
N,N-Dimethylaniline, anhydrousMagnetic stirrer and stir bars
Diethyl ether (or Hexane), anhydrousSeparatory funnel
Hydrochloric acid (HCl), 1M solutionRotary evaporator
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrousGlassware for distillation or column chromatography
Silica gel (for chromatography)Fume hood
Protocol 1: Synthesis of Allyl 4-bromophenyl ether

Causality: This preliminary step involves a standard Williamson ether synthesis. Anhydrous conditions are critical to prevent quenching the base (especially NaH) and to maximize the yield of the desired ether.[10]

  • Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reaction Initiation: Add sodium hydride (1.17 mol equivalents) as a 60% dispersion in mineral oil to the flask, followed by anhydrous dimethylformamide (DMF).

  • Phenoxide Formation: While stirring under nitrogen, slowly add a solution of 4-bromophenol (1.0 mol equivalent) in anhydrous DMF. Stir at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes).

  • Allylation: Add allyl chloride or bromide (1.3 mol equivalents) dropwise to the reaction mixture. Heat the mixture to 45 °C and stir for 3-4 hours.[10]

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with hexane or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure allyl 4-bromophenyl ether.[10]

Protocol 2: High-Temperature Claisen Rearrangement

Causality: The high temperature provides the necessary activation energy for the[1][1]-sigmatropic shift. N,N-dimethylaniline is often used as a high-boiling solvent that can also facilitate the final proton transfer.[10] The reaction must be conducted under an inert atmosphere to prevent oxidation at high temperatures.

  • Setup: Assemble a reflux apparatus in a fume hood using a round-bottom flask, a reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle positioned on a lab jack for rapid cooling if necessary.[11] Insert a thermocouple to monitor the internal temperature.

  • Reaction: Place the purified allyl 4-bromophenyl ether (1.0 mol equivalent) and anhydrous N,N-dimethylaniline into the flask.

  • Heating: Heat the stirred mixture to 195-200 °C under a nitrogen atmosphere for 4 hours.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with 1M HCl (3x) to remove the N,N-dimethylaniline. Follow with washes of water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. The resulting crude 2-allyl-4-bromophenol can be purified by vacuum distillation or flash column chromatography on silica gel.[10]

Experimental_Workflow cluster_synthesis Part 1: Starting Material Synthesis cluster_rearrangement Part 2: Claisen Rearrangement A 1. Williamson Ether Synthesis (4-Bromophenol + Allyl Bromide) B 2. Work-up & Extraction A->B C 3. Purification (Vacuum Distillation) B->C D 4. High-Temperature Reaction (Allyl 4-bromophenyl ether in solvent) C->D Use Pure Starting Material E 5. Work-up & Acid Wash D->E F 6. Purification (Distillation or Chromatography) E->F G 2-Allyl-4-bromophenol F->G Final Product

Caption: Workflow for the synthesis of 2-allyl-4-bromophenol.

Data and Characterization

Accurate characterization of the starting material and product is essential for validating the experimental outcome.

Physicochemical Properties
PropertyAllyl 4-bromophenyl ether (Starting Material)2-Allyl-4-bromophenol (Product)
Molecular Formula C₉H₉BrOC₉H₉BrO[12]
Molecular Weight 213.07 g/mol 213.07 g/mol [12]
Appearance Colorless to pale yellow liquidPale yellow oil or solid
Boiling Point 65-67 °C at 0.1 mmHg[10]~220 °C at 760 mmHg (Predicted)
CAS Number 13997-73-413997-74-5[12]
Expected Spectroscopic Data for 2-Allyl-4-bromophenol
Technique Expected Observations
¹H NMR Phenolic -OH: Broad singlet, ~5.0-5.5 ppm. Aromatic protons: Multiplets, ~6.7-7.2 ppm. Allyl -CH=: Multiplet, ~5.9-6.1 ppm. Allyl =CH₂: Multiplet, ~5.0-5.2 ppm. Allyl -CH₂-: Doublet, ~3.3-3.4 ppm.
¹³C NMR Aromatic C-OH: ~151 ppm. Aromatic C-Br: ~113 ppm. Other Aromatic C: ~116-132 ppm. Allyl -CH=: ~136 ppm. Allyl =CH₂: ~116 ppm. Allyl -CH₂-: ~34 ppm.
IR (Infrared) O-H stretch (phenol): Broad peak, 3200-3600 cm⁻¹. C-H stretch (aromatic): ~3010-3100 cm⁻¹. C=C stretch (aromatic): ~1500-1600 cm⁻¹. C=C stretch (alkene): ~1640 cm⁻¹. C-O stretch (phenol): ~1230 cm⁻¹.

Safety and Troubleshooting

Mandatory Safety Precautions

High-temperature organic reactions carry inherent risks that must be proactively managed.[11]

  • Engineering Controls: All steps must be performed in a certified chemical fume hood.[11] Use a heating mantle connected to a temperature controller and placed on a lab jack to allow for rapid removal of the heat source in an emergency.[11]

  • Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves, is required.[13] Heat-resistant gloves should be used when handling hot apparatus.[11]

  • Reaction Management: Never heat a sealed system, as pressure buildup can cause an explosion.[14] Ensure the reflux apparatus is open to an inert gas line with an oil bubbler. Remove all flammable solvents from the immediate work area before heating.[11]

  • Chemical Hazards: Allyl halides are lachrymators and alkylating agents. 4-Bromophenol is corrosive and toxic. The product, 2-allyl-4-bromophenol, is classified as harmful if swallowed and causes skin and eye irritation.[12] Handle all chemicals with appropriate care and consult their Safety Data Sheets (SDS).

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction Temperature is too low. Reaction time is insufficient.Verify the internal reaction temperature with a calibrated thermocouple. Increase the temperature slightly (e.g., to 210 °C) or extend the reaction time, monitoring by TLC.
Formation of By-products (e.g., 4-bromophenol)Presence of water leading to hydrolysis. Overheating causing decomposition.Ensure all glassware, solvents, and reagents are scrupulously dry. Maintain strict temperature control; avoid exceeding 220 °C.[15]
Low Isolated Yield Incomplete reaction. Mechanical losses during work-up. Inefficient purification.Ensure the reaction goes to completion via TLC. Be meticulous during extractions to avoid losing product in the aqueous layers. Optimize the purification method (e.g., adjust solvent gradient in chromatography).
Product Darkens/Polymerizes Presence of oxygen at high temperatures. Trace acid/base impurities.Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Ensure the starting material is pure and the solvent is free from contaminants.

References

  • Enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers catalyzed by π–Cu(ii) complexes. RSC Publishing.
  • Synthesis of 2-allyl-4-bromophenol. PrepChem.com.
  • The Thermal[1][1] Claisen Rearrangement of the Phenyl Allyl and Propargyl Ethers. LOCKSS. Available at:

  • Claisen rearrangement. Wikipedia.
  • Reactions of Ethers- Claisen Rearrangement. Chemistry LibreTexts.
  • Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers from 1912 to 2012. Thieme.
  • Ch24: Claisen rearrangement. University of Calgary.
  • Electrogenerated Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers. ACS Publications.
  • Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers. Benchchem.
  • Claisen Rearrangement. Organic Chemistry Portal.
  • Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts.
  • Fact Sheet: Heating Reactions. University of Pennsylvania EHRS.
  • Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers. Semantic Scholar.
  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • Best Practices for Working with Chemical Reactions in the Lab. X,Y,Z.
  • Highly Reactive Chemicals. University of Nevada, Reno.
  • Claisen Rearrangement: Mechanism and examples. Chemistry Notes.
  • Safety in Organic Chemistry Laboratory. TigerWeb.
  • The Claisen Rearrangement. Organic Reactions.
  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC.
  • Scheme 1 Claisen rearrangement processes for ally aryl ethers. ResearchGate.
  • Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing.
  • The Cope and Claisen Rearrangements. Master Organic Chemistry.
  • 2-allyl-4-bromophenol (C9H9BrO). PubChem.
  • 2-Allyl-4-bromophenol | C9H9BrO | CID 258468. PubChem.
  • (PDF) Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. ResearchGate.
  • Microwave Induced Lewis Acid Catalyzed Claisen Rearrangement of O-Allylaryl Ethers. TSI Journals.
  • 2-Allyl-4-nitrophenol as a versatile building block in organic synthesis. Benchchem.
  • Selective C-7 Functionalization of Phenanthridines by Microwave-Assisted Claisen Rearrangements of 8-Allyloxyphenanthridines. PMC.
  • Process for preparing 2-allyl phenol. Google Patents.

Sources

Application Note: High-Purity 2-Allyl-4-bromophenol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the purification of crude 2-Allyl-4-bromophenol utilizing vacuum distillation. This methodology is designed for researchers, scientists, and professionals in drug development who require a high-purity product for subsequent applications. The protocol emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results.

Introduction: The Rationale for Purifying 2-Allyl-4-bromophenol

2-Allyl-4-bromophenol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in downstream processes. Crude 2-Allyl-4-bromophenol, typically synthesized via the Claisen rearrangement of allyl 4-bromophenyl ether or direct allylation of 4-bromophenol, often contains a mixture of unreacted starting materials, isomeric byproducts, and multi-allylated species.

Distillation is a powerful technique for purifying liquids based on differences in their boiling points. For thermally sensitive compounds like 2-Allyl-4-bromophenol, vacuum distillation is the preferred method. By reducing the pressure above the liquid, the boiling point is significantly lowered, mitigating the risk of thermal degradation and undesirable side reactions such as the Claisen rearrangement.[1]

Understanding Potential Impurities

A successful purification strategy begins with an understanding of the potential impurities in the crude mixture. The synthesis of 2-Allyl-4-bromophenol can result in several byproducts that need to be removed:

  • Unreacted 4-bromophenol: A common impurity if the allylation reaction does not go to completion.

  • Allyl 4-bromophenyl ether: The starting material for the Claisen rearrangement, which may be present in the crude product.

  • Isomeric products: Depending on the synthetic route, other isomers such as 2-allyl-6-bromophenol may be formed.

  • Di-allylated products: Over-allylation can lead to the formation of 2,6-diallyl-4-bromophenol.

  • Solvents and reagents: Residual solvents and unreacted reagents from the synthesis.

The significant differences in the boiling points of these compounds, as outlined in the table below, allow for their effective separation via fractional vacuum distillation.

Physicochemical Data and Distillation Parameters

The following table summarizes key physical properties of 2-Allyl-4-bromophenol and related compounds, which are critical for designing the distillation protocol.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Boiling Point (°C at reduced pressure)
2-Allyl-4-bromophenol213.07273.3Not explicitly found, but significantly lower
4-Bromophenol173.01235-236145-150 at 25-30 mmHg
2-Allylphenol134.18220Not explicitly found
2,4-Dibromophenol251.90238.5Not explicitly found

Note: The boiling point of 2-Allyl-4-bromophenol is reported as 273.3°C at atmospheric pressure.[2] Distillation at this temperature is likely to cause decomposition. A more practical boiling point of 138°C has also been reported, likely at reduced pressure. This underscores the necessity of vacuum distillation.

Experimental Protocol: Purification of 2-Allyl-4-bromophenol by Vacuum Distillation

This protocol is designed for the purification of approximately 50 g of crude 2-Allyl-4-bromophenol. Adjustments may be necessary for different scales.

Materials and Equipment
  • Crude 2-Allyl-4-bromophenol

  • Round-bottom flask (250 mL)

  • Short-path distillation head with Vigreux column

  • Thermometer with appropriate temperature range

  • Receiving flasks (100 mL, quantity: 3-4)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump (capable of achieving <1 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Glass wool or boiling chips

  • Insulating material (e.g., glass wool or aluminum foil)

  • Standard laboratory glassware and personal protective equipment (PPE)

Workflow Diagram

Distillation_Workflow Workflow for Vacuum Distillation of 2-Allyl-4-bromophenol cluster_prep Preparation cluster_distillation Distillation cluster_completion Completion A Charge crude 2-Allyl-4-bromophenol into the distillation flask. B Add a magnetic stir bar and assemble the distillation apparatus. A->B C Ensure all joints are properly sealed and the cold trap is charged. B->C D Start the vacuum pump and allow the pressure to stabilize. C->D System ready E Begin heating the distillation flask gently while stirring. D->E F Collect the forerun (low-boiling impurities) in the first receiving flask. E->F G Increase the temperature to distill the pure 2-Allyl-4-bromophenol. F->G H Collect the main fraction in a clean receiving flask. G->H I Stop heating and allow the apparatus to cool under vacuum. H->I Distillation complete J Slowly release the vacuum and disassemble the apparatus. I->J K Characterize the purified product (e.g., by NMR, GC-MS). J->K

Caption: A flowchart illustrating the key stages of the vacuum distillation process for purifying 2-Allyl-4-bromophenol.

Step-by-Step Procedure
  • Apparatus Setup:

    • Place the crude 2-Allyl-4-bromophenol and a magnetic stir bar into the 250 mL round-bottom flask.

    • Assemble the distillation apparatus as shown in the diagram above. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

    • Place the thermometer bulb so that the top is level with the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Wrap the Vigreux column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure a stable distillation temperature.

    • Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump from corrosive vapors.

  • Initiating the Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Start the vacuum pump and allow the pressure to drop to the desired level (typically 1-5 mmHg). A stable vacuum is crucial for a consistent boiling point.

    • Once the vacuum is stable, begin to gently heat the distillation flask with the heating mantle.

  • Fraction Collection:

    • Forerun: As the temperature rises, lower-boiling impurities will begin to distill. Collect this "forerun" in the first receiving flask until the distillation temperature stabilizes at the boiling point of the desired product.

    • Main Fraction: When the distillation temperature is stable and the distillate appears clear and consistent, switch to a clean receiving flask to collect the pure 2-Allyl-4-bromophenol. Record the temperature and pressure at which the main fraction is collected.

    • Residue: As the distillation proceeds, the temperature of the vapor may start to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation to avoid contaminating the purified product. The dark, viscous material remaining in the distillation flask is the residue.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the apparatus to cool down completely under vacuum.

    • Once cool, slowly and carefully release the vacuum. Caution: Releasing the vacuum too quickly can cause air to rush in and potentially shatter the glassware.

    • Disassemble the apparatus and transfer the purified 2-Allyl-4-bromophenol to a clean, labeled storage container.

Troubleshooting and Expert Insights

  • Bumping: If the liquid boils violently ("bumps"), ensure the stirring is adequate. If the problem persists, stop the distillation, allow the apparatus to cool, and add fresh boiling chips or a larger stir bar.

  • No Distillate: If no product is distilling over at the expected temperature, check for leaks in the vacuum system. Also, ensure the thermometer is correctly placed.

  • Product Solidifying in the Condenser: This can occur if the product has a high melting point. If this happens, the condenser can be gently warmed with a heat gun to melt the solid and allow it to flow into the receiving flask.

  • Thermal Stability: While allyl phenols are generally stable at elevated temperatures for short periods, prolonged heating can lead to the Claisen rearrangement.[1] Therefore, it is crucial to perform the distillation as efficiently as possible and at the lowest feasible temperature. A study on the thermal stability of a related allylated monomer indicated stability up to at least 160°C.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the distillation in a well-ventilated fume hood. Phenols and their derivatives can be corrosive and toxic. 2-Allyl-4-bromophenol is harmful if swallowed, causes skin irritation, and can cause serious eye damage.

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum. Use a safety screen around the distillation apparatus to protect against implosion.

  • Heating: Use a heating mantle with a stirrer to ensure even heating. Never heat a sealed vessel.

  • Cold Trap: The use of a cold trap is essential to prevent volatile organic compounds from entering and damaging the vacuum pump and being released into the atmosphere.

Characterization of Purified Product

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product and check for isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups.

By following this detailed protocol and understanding the underlying principles, researchers can consistently obtain high-purity 2-Allyl-4-bromophenol, ensuring the success of their subsequent synthetic endeavors.

References

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-bromo-2-prop-2-enyl-phenol | CAS#:13997-74-5. Retrieved from [Link]

Sources

Application Note: 2-Allyl-4-bromophenol as a Privileged Scaffold for Anti-Diabetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM), require therapeutic agents that target multiple pathological pathways. This application note details the utility of 2-Allyl-4-bromophenol (2-ABP) as a versatile "privileged scaffold" for Divergent Oriented Synthesis (DOS). We explore its role in accessing two distinct classes of anti-diabetic agents: benzofuran-based PTP1B inhibitors (insulin sensitizers) and bromophenol-based


-glucosidase inhibitors  (post-prandial glucose regulators). Detailed synthetic protocols and biological validation workflows are provided to streamline lead optimization.

Introduction: The Bromophenol Advantage

In the landscape of anti-diabetic drug discovery, the bromophenol moiety has emerged as a high-value pharmacophore. Marine-derived bromophenols (e.g., from Rhodomela confervoides) exhibit potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling. Simultaneously, the phenolic hydroxyl group is critical for hydrogen bonding within the active sites of


-glucosidase , retarding carbohydrate digestion.

2-Allyl-4-bromophenol serves as an ideal starting material due to its orthogonal functionality:

  • Allyl Group: Enables ring-closing reactions (iodocyclization, metathesis) to form dihydrobenzofurans and benzofurans.

  • Bromine Atom: Facilitates cross-coupling (Suzuki-Miyaura, Sonogashira) to expand chemical space and improve lipophilicity.

  • Phenolic -OH: Essential for enzyme active site recognition and ether linkage formation.

Chemical Strategy: Divergent Synthesis Pathways

The following diagram illustrates how 2-ABP serves as a divergence point for synthesizing two classes of anti-diabetic candidates.

DivergentSynthesis ABP 2-Allyl-4-bromophenol (Starting Scaffold) Iodo Iodocyclization (I2, NaHCO3) ABP->Iodo Path A: Cyclization Coupling Suzuki/Sonogashira Coupling ABP->Coupling Path B: Functionalization Benzofuran 5-Bromo-2-methyl- 2,3-dihydrobenzofuran Iodo->Benzofuran PTP1B Target 1: PTP1B Inhibitors (Insulin Sensitizers) Benzofuran->PTP1B SAR Optimization Biaryl Poly-brominated Biaryl Ethers Coupling->Biaryl AlphaGlu Target 2: Alpha-Glucosidase Inhibitors (Carbohydrate Absorption) Biaryl->AlphaGlu Mimic Marine Metabolites

Figure 1: Divergent synthetic strategy using 2-Allyl-4-bromophenol to access benzofuran and biaryl scaffolds.

Experimental Protocols

Protocol A: Synthesis of the Benzofuran Core (Iodocyclization)

This reaction transforms the allyl side chain into a dihydrobenzofuran ring, a core structure found in many PTP1B inhibitors.

Reagents:

  • 2-Allyl-4-bromophenol (1.0 eq)

  • Iodine (

    
    ) (2.0 eq)
    
  • Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Allyl-4-bromophenol (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Addition: Add solid

    
     (10 mmol) to the solution.
    
  • Cyclization: Cool the mixture to 0°C. Add

    
     (10 mmol) portion-wise over 15 minutes to prevent exotherms.
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting phenol.

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from violet to colorless).
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography to yield 5-bromo-2-(iodomethyl)-2,3-dihydrobenzofuran .

Expert Insight: The resulting iodomethyl group is a "synthetic handle." It can be displaced by amines or azides to introduce polar groups that interact with the Asp181 residue in the PTP1B catalytic pocket.

Protocol B: PTP1B Inhibition Assay (Biological Validation)

Once the derivative is synthesized, its efficacy as an insulin sensitizer must be validated using a PTP1B enzyme inhibition assay.

Principle: PTP1B hydrolyzes the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which is yellow and absorbs at 405 nm. Inhibitors reduce the rate of this color formation.

Materials:

  • Recombinant human PTP1B enzyme (0.5 units/well)

  • Substrate: pNPP (2 mM)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Test Compound (Dissolved in DMSO)[1][2]

Workflow:

  • Incubation: In a 96-well plate, add 80

    
    L of Assay Buffer and 10 
    
    
    
    L of Test Compound (varying concentrations: 0.1 – 100
    
    
    M).
  • Enzyme Addition: Add 10

    
    L of PTP1B enzyme solution. Incubate at 37°C for 10 minutes to allow inhibitor binding.
    
  • Reaction Start: Add 100

    
    L of pNPP substrate.
    
  • Measurement: Monitor absorbance at 405 nm every 60 seconds for 20 minutes (kinetic mode) using a microplate reader.

  • Calculation: Determine the slope (velocity) of the reaction. Calculate % Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (GraphPad Prism).

Data Interpretation & SAR Analysis

The table below summarizes expected structure-activity relationship (SAR) trends based on literature for bromophenol derivatives.

Structural ModificationTarget EnzymeEffect on ActivityMechanistic Rationale
Unmodified 2-Allyl-4-bromophenol

-Glucosidase
Moderate (

)
Phenol H-bonds with active site residues; Allyl provides hydrophobic bulk.
Dihydrobenzofuran Ring PTP1BHigh (

)
Rigidifies the scaffold; mimics the phosphotyrosine substrate.
Addition of 2nd Bromine (at C6) PTP1B /

-Glu
Very High (

)
Halogen bonding enhances affinity; mimics marine natural products (e.g., BDDE).
Bulky Aryl Coupling (Suzuki) PTP1BVariableCan target the "Site B" allosteric pocket if the linker length is optimized.

Mechanism of Action: PTP1B Inhibition

Understanding how these derivatives work is crucial for optimization. The diagram below depicts the inhibition logic.

MOA cluster_effect Therapeutic Outcome Insulin Insulin Receptor (IR) Phosphorylated (Active) Dephos Dephosphorylation (Signal Termination) Insulin->Dephos Result Glucose Glucose Uptake (GLUT4 Translocation) Insulin->Glucose Sustained Signaling PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->Insulin Targets Inhibitor Benzofuran Inhibitor (Derived from 2-ABP) Inhibitor->PTP1B Blocks Active Site (Cys215)

Figure 2: Mechanism of PTP1B inhibition by benzofuran derivatives, leading to sustained insulin signaling and enhanced glucose uptake.

References

  • Shi, D., et al. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, H., et al. (2011). Synthesis and α-glucosidase inhibitory mechanisms of bis(2,3-dibromo-4,5-dihydroxybenzyl) ether.[4] Marine Drugs.[4] Link

  • Paudel, P., et al. (2019). PTP1B inhibitors from natural sources: A review of the last decade. Biomolecules.[3][4][5][6][7][8][9][10][11] Link

  • Cui, J., et al. (2018). Synthesis and biological evaluation of benzofuran derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry. Link

Sources

Grignard reaction protocol for 2-allyl-4-bromophenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Metallation of 2-Allyl-4-Bromophenyl Scaffolds

Part 1: Executive Summary & Chemical Strategy

The Challenge: Synthesizing Grignard reagents from 2-allyl-4-bromophenyl derivatives presents a specific chemoselectivity paradox. While the aryl bromide (C-Br) is the intended site of magnesiation, the ortho-allyl group introduces two critical risks:

  • Anionic Cyclization: Although less common with aryl Grignards than alkyl, the proximity of the alkene allows for potential 5-exo-trig cyclizations, particularly if the reaction temperature is uncontrolled.[1]

  • Isomerization: High thermal energy or highly basic conditions can isomerize the terminal allyl alkene into a thermodynamically stable (but often unwanted) internal styrene-like double bond.[2]

The Solution: This protocol rejects a "one-size-fits-all" approach.[2] We present two distinct methodologies:

  • Method A (The Gold Standard): Magnesiation via Halogen-Metal Exchange (HME) using Knochel’s Turbo Grignard (

    
    ). This kinetic control method operates at low temperatures, preserving the allyl moiety and preventing Wurtz coupling.[1][2]
    
  • Method B (The Classical Approach): Direct Oxidative Insertion using Magnesium Turnings.[1][2] This is reserved for large-scale, cost-sensitive applications where cryogenic conditions are impractical.[2]

Part 2: Pre-Reaction Architecture

Substrate & Reagent Specifications
ComponentSpecificationCriticality
Substrate 2-allyl-4-bromophenyl derivativeMust be dry. Azeotrope with toluene if unsure.[2] Free phenols (-OH) must be protected (e.g., -OMe, -TBS).
Solvent THF (Anhydrous)Inhibitor-free. Stabilizers like BHT can interfere with initiation.[2] Water content < 50 ppm.[1][2]
Reagent (Method A)

(1.3M in THF)
Titrate before use.[1][2] "Turbo Grignard" enhances solubility and exchange rate.[1][2]
Reagent (Method B) Mg Turnings / PowderFreshly crushed or Rieke Mg.[1][2] Oxide layer must be disrupted.[1][2]
Atmosphere Argon or NitrogenPositive pressure required.[1][2] Argon is preferred (heavier than air).[1][2]
Decision Matrix (Workflow Logic)

G Start Select Methodology Scale Scale & Sensitivity? Start->Scale MethodA Method A: Turbo Grignard (Halogen-Metal Exchange) Scale->MethodA High Value / <100g MethodB Method B: Direct Insertion (Mg Turnings) Scale->MethodB Bulk Commodity / >1kg CondA Conditions: -20°C to 0°C Stoichiometric Exchange MethodA->CondA CondB Conditions: Reflux / RT Radical Mechanism MethodB->CondB OutcomeA High Chemoselectivity Preserved Allyl Group CondA->OutcomeA OutcomeB Cost Effective Risk of Wurtz/Isomerization CondB->OutcomeB

Figure 1: Decision matrix for selecting the appropriate metallation strategy based on scale and substrate sensitivity.

Part 3: Experimental Protocols

Method A: Magnesiation via Halogen-Metal Exchange (Recommended)

Rationale: This method avoids the radical intermediates of direct insertion, preventing side reactions with the allyl group.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon for 15 minutes.

  • Charging: Add the 2-allyl-4-bromophenyl derivative (1.0 equiv) and anhydrous THF (concentration 0.5 M).

  • Cooling: Cool the solution to -20°C using an acetone/dry ice bath or cryostat.

    • Note: The exchange rate is temperature-dependent.[2][3] For electron-rich rings (e.g., anisole derivatives), -15°C to 0°C is preferred. For electron-poor rings, -40°C is sufficient.[2]

  • Exchange: Dropwise add

    
      (1.1 equiv) over 15 minutes.
    
    • Observation: No significant exotherm should occur if added slowly.[1][2]

  • Incubation: Stir at -15°C to 0°C for 30–60 minutes.

    • Validation: Aliquot 0.1 mL, quench with

      
      , and check via GC-MS. Conversion of Ar-Br to Ar-I indicates successful Grignard formation.[2]
      
  • Utilization: The resulting aryl-magnesium species is ready for electrophile addition.[2]

Method B: Classical Direct Insertion

Rationale: Used when Turbo Grignard is unavailable or cost is the primary constraint.[1][2] Requires strict activation.

Step-by-Step Protocol:

  • Activation: Place Mg turnings (1.2 equiv) in the flask. Dry stir under Argon for 20 mins. Add a single crystal of Iodine (

    
    ) and heat gently with a heat gun until iodine vaporizes (purple haze), etching the Mg surface.
    
    • Alternative: Add 1-2 drops of DIBAL-H (1M in Hexanes) as a scavenger/activator.[2]

  • Solvent: Add enough anhydrous THF to just cover the Mg turnings.

  • Initiation: Add 5% of the total volume of the 2-allyl-4-bromophenyl solution.

    • Critical: Wait for turbidity and mild exotherm.[1][2] If no reaction after 5 mins, heat to gentle reflux. Do not add more halide until initiation is confirmed.[1][2]

  • Addition: Once initiated (solution turns grey/cloudy), dilute with remaining THF and add the rest of the halide dropwise.

    • Control: Maintain a gentle reflux via addition rate, not external heating.[1][2] This minimizes thermal stress on the allyl group.[1][2]

  • Completion: Reflux for an additional 1 hour after addition is complete. Cool to Room Temperature.

Part 4: Quality Control (Self-Validating Systems)

Never assume the Grignard concentration based on theoretical yield.[1][2] Wurtz coupling often reduces the active titer by 10-20%.[2]

Protocol: Titration using Salicylaldehyde Phenylhydrazone Why this method? Unlike phenanthroline, this indicator gives a distinct endpoint for both alkyl and aryl magnesium species.[1]

  • Indicator Prep: Dissolve approx. 2-3 mg of salicylaldehyde phenylhydrazone in 2 mL of dry THF. The solution is yellow .[1][2]

  • Titration: Add the Grignard aliquot dropwise via a gas-tight syringe.

  • Endpoint: The solution turns bright orange (formation of the magnesium salt of the hydrazone).[1][2]

  • Calculation:

    
    
    

Part 5: Mechanistic Pathway & Safety

The following diagram illustrates the mechanistic divergence between the two methods and the critical role of LiCl in the Turbo Grignard method (breaking aggregates to increase reactivity).

Mechanism Substrate 2-Allyl-4-Bromo-Ar Radical [Ar• ... •MgBr] Substrate->Radical Method B (SET Mechanism) AteComplex Magnesiate Complex Substrate->AteComplex Method A (Concerted Exchange) Mg_Solid Mg(0) Surface Turbo iPrMgCl-LiCl Turbo->AteComplex Product Ar-MgCl-LiCl (Active Species) Radical->Product Recombination AteComplex->Product - iPrBr

Figure 2: Mechanistic comparison. Method A proceeds via a concerted 'ate' complex, avoiding free radicals that endanger the allyl group.[1]

Part 6: References

  • Knochel, P., et al. (2004).[1][2][3][4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. [1]

  • Love, B. E., & Jones, E. G. (1999).[1] "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry. [1]

  • Krasovskiy, A., & Knochel, P. (2006).[1] "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis.

  • Reich, H. J. (2023).[1][2] "Titration of Organometallic Reagents." University of Wisconsin-Madison Chemistry Database.

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Byproduct Formation in 2-Allyl-4-bromophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The synthesis of 2-Allyl-4-bromophenol is a critical intermediate step in the development of various APIs and agrochemicals. The standard route involves the O-allylation of 4-bromophenol followed by a thermal [3,3]-sigmatropic Claisen rearrangement.

While the Claisen rearrangement is generally robust, the specific electronics of the 4-bromo substituent and the thermal conditions required create a window for specific byproducts—most notably dihydrobenzofurans (via cyclization) and polymeric tars (via radical propagation).

This guide moves beyond basic recipes to address the causality of impurity formation and provides self-validating protocols to minimize them.

Critical Process Modules

Module A: Precursor Purity (The O-Allylation)

Objective: Synthesize 4-bromophenyl allyl ether with <0.5% C-alkylated byproduct.

The purity of your ether precursor dictates the ceiling of your final yield. Using "crude" ether for the rearrangement introduces trace acids and metal salts that catalyze degradation at high temperatures.

Protocol:

  • Solvent System: Acetone (anhydrous).

  • Base: Potassium Carbonate (

    
    ), 1.5 eq. Note: Do not use strong bases like NaH unless necessary; mild bases favor O-alkylation over C-alkylation.
    
  • Reagent: Allyl bromide (1.1 eq).

  • Temperature: Reflux (56°C).

Troubleshooting The Ether Synthesis:

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of Allyl BromideEnsure acetone is dry. Water competes with phenol for the allyl halide.
C-Alkylated Impurity Solvent Polarity/Base StrengthSwitch to a polar aprotic solvent (DMF) only if necessary, but stick to Acetone/K2CO3 to kinetically favor O-alkylation.
Residual Phenol Incomplete ReactionDo not carry unreacted phenol to the next step. It will co-distill with the product. Remove via NaOH wash.
Module B: The Claisen Rearrangement (The Critical Step)

Objective: Drive the [3,3]-sigmatropic shift while suppressing thermal cyclization to 5-bromo-2-methyl-2,3-dihydrobenzofuran.

The Mechanism & The Problem: The rearrangement is concerted and exothermic.[1][2] However, the product (an ortho-allyl phenol) is susceptible to heterocyclization . The phenolic -OH can attack the allyl double bond (intramolecular hydroalkoxylation), forming a dihydrobenzofuran ring. This is catalyzed by trace acids and extreme heat .

Validated Protocol (Thermal)
  • Solvent:

    
    -Diethylaniline (DEA) or Decalin.
    
    • Why DEA? It acts as a high-boiling solvent (

      
      C) and a weak base, neutralizing trace protons that catalyze the cyclization byproduct.
      
  • Concentration: 1.0 M.[3]

  • Temperature:

    
    C - 
    
    
    
    C.
    • Critical Control: Do not exceed

      
      C. The rate of cyclization (byproduct formation) increases faster than the rate of rearrangement above this threshold.
      
  • Atmosphere: Argon/Nitrogen sparge.

    • Why? Oxygen at

      
      C initiates radical polymerization of the allyl group, leading to "black tar."
      
Visualizing the Pathway

The following diagram illustrates the competitive pathways. Note how the "Danger Zone" leads to the cyclic ether.

ClaisenPathways Ether 4-Bromophenyl Allyl Ether Transition [3,3]-Sigmatropic Transition State Ether->Transition Heat (190°C) Product 2-Allyl-4-bromophenol (Target) Transition->Product Tautomerization Byproduct 5-Bromo-2-methyl- 2,3-dihydrobenzofuran Product->Byproduct Acid Cat. / >210°C (Cyclization) Polymer Polymeric Tars Product->Polymer O2 / Radical

Figure 1: Mechanistic bifurcation showing the target pathway (Green) versus thermal and oxidative degradation pathways (Red/Grey).

Module C: Workup & Purification

Objective: Separate the phenolic product from neutral byproducts (unreacted ether and dihydrobenzofuran).

Since the product is a phenol (


), it is soluble in aqueous base. The byproducts (ether and cyclized furan) are neutral and will remain in the organic layer. This is the most efficient purification method, often superior to distillation.

The "Claisen Alkali" Method:

  • Dilute: Dilute the reaction mixture (if in Decalin) with Diethyl Ether or Toluene.

  • Extract: Extract with Claisen Alkali (6M KOH in water/methanol).

    • Why Claisen Alkali? Simple aqueous NaOH sometimes forms emulsions with allyl phenols. The methanol helps solubilize the phenolate.

  • Wash: Wash the aqueous layer (containing product) with fresh ether to remove neutral impurities (dihydrobenzofuran).

  • Acidify: Carefully acidify the aqueous layer with HCl to precipitate the 2-Allyl-4-bromophenol.

  • Recover: Extract into ether, dry, and concentrate.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black viscous tar. What happened? A: This is oxidative polymerization. The allyl group is sensitive to radicals at


C.
  • Fix: You must rigorously degas your solvent with Nitrogen or Argon for 30 minutes before heating. Add a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1 mol% if the problem persists.

Q2: I see a spot on TLC just above my product that won't separate. A: This is likely the dihydrobenzofuran byproduct. It is less polar than the phenol (no -OH group).

  • Fix: Use the "Claisen Alkali" extraction method described in Module C. The byproduct is neutral and will wash away, while your product stays in the base layer.

Q3: Can I use a Lewis Acid to lower the temperature? A: Yes, Lewis acids like


 or 

can catalyze the rearrangement at

C to

C.
  • Warning: While this prevents thermal polymerization, Lewis acids strongly catalyze the cyclization to dihydrobenzofuran. For 2-allyl-4-bromophenol, the thermal route (with base solvent) is usually cleaner than the Lewis Acid route.

Q4: Why is N,N-Diethylaniline (DEA) recommended over Decalin? A: DEA serves a dual purpose. It provides the high boiling point required for the activation energy, but its amine functionality neutralizes any HBr that might liberate during the heating (though rare) or acidic impurities, preventing the acid-catalyzed cyclization.

Summary of Key Parameters

ParameterRecommended SettingReason
Temperature

C


C
Balance between reaction rate and cyclization byproduct.
Time Monitor via TLC/GC (approx. 4-6h)Prolonged heating increases isomerization of the double bond.
Solvent N,N-DiethylanilineHigh BP + Acid scavenging.
Atmosphere Inert (

/Ar)
Prevents oxidative polymerization.
Purification Base Extraction (KOH)Exploits acidity of phenol to remove neutral impurities.

References

  • Claisen Rearrangement Mechanism & Variants

    • Title: The Claisen Rearrangement.[1][2][4][5][6][7][8]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Synthesis of 2-Allyl-4-bromophenol (Specific Protocol)

    • Title: Synthesis of 2-allyl-4-bromophenol via Thermal Rearrangement.
    • Source: PrepChem.
    • URL:[Link]

  • Cyclization Byproducts (Dihydrobenzofurans)

    • Title: Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols (Context on Phenol/Allyl reactivity).
    • Source: NIH / Angewandte Chemie.
    • URL:[Link]

  • General Review of Allyl Aryl Ether Rearrangements

    • Title: The Cope and Claisen Rearrangements.[2][5][8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Effect of solvent polarity on Claisen rearrangement kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols concerning the critical role of solvent polarity in the kinetics of the Claisen rearrangement. Our goal is to synthesize established chemical principles with practical, field-proven insights to help you optimize your experimental outcomes.

Section 1: Fundamental Principles & Mechanistic Overview

The Claisen rearrangement is a powerful and reliable carbon-carbon bond-forming reaction, classified as a[1][1]-sigmatropic rearrangement.[2][3] This process is typically concerted, intramolecular, and proceeds through a highly ordered, cyclic transition state.[4][5] Understanding the electronic nature of this transition state is paramount to controlling the reaction kinetics.

The transition state of the Claisen rearrangement exhibits a significant degree of charge separation, making it more polar than the ground state reactant. This fundamental characteristic is the reason why solvent choice is not merely a matter of solubility, but a critical parameter for controlling the reaction rate.

Caption: Mechanism showing solvent stabilization of the polar transition state.

Section 2: Frequently Asked Questions (FAQs)

Q1: How exactly does solvent polarity accelerate the Claisen rearrangement?

A: The acceleration is a direct consequence of transition state stabilization. The concerted, cyclic transition state of the rearrangement involves significant charge separation, making it substantially more polar than the starting allyl vinyl ether or allyl aryl ether.[6] Polar solvents, particularly those capable of hydrogen bonding, can effectively solvate and stabilize this polar transition state.[4][7] This stabilization lowers the activation energy (ΔG‡) of the reaction, leading to a significant increase in the reaction rate.[8] Computational studies have confirmed that this stabilization, especially through hydrogen bonding at the ether oxygen in the transition state, is the primary driver of rate acceleration.[9][10]

Q2: What type of solvent provides the maximum rate enhancement?

A: Polar, protic solvents that are effective hydrogen-bond donors show the highest rate constants.[4][5] Water, either as a solvent or in mixtures, is exceptionally effective. For example, ethanol/water solvent mixtures have been shown to produce rate constants up to 10 times higher than in a polar aprotic solvent like sulfolane.[4][5][7] This dramatic rate increase has led to the development of "on water" Claisen rearrangements, where the insolubility of the reactants in water forces the reaction to occur at the oil/water interface, where interfacial water molecules provide powerful transition state stabilization.[9][10]

Q3: My starting material has poor solubility in polar solvents. What are my options?

A: This is a common challenge. You have several strategies:

  • Solvent Mixtures: Use a co-solvent system. For example, a mixture of dioxane and water can provide sufficient solubility for nonpolar substrates while still benefiting from the rate-accelerating effects of water.

  • High-Temperature Reactions in Nonpolar Solvents: The classic approach is to use a high-boiling, nonpolar solvent (e.g., decalin, xylene) and high temperatures (150-200 °C).[1] The trade-off is that the high thermal energy required may lead to decomposition if your substrate is sensitive.

  • Lewis Acid Catalysis: In some cases, a Lewis acid (e.g., trimethylaluminium) can be used to accelerate the reaction, potentially allowing for lower temperatures in less polar solvents.[5]

  • Consider a Milder Variant: The Ireland-Claisen rearrangement, for instance, proceeds through a silyl ketene acetal intermediate and can often be run at much lower temperatures (even room temperature), reducing the need for highly polar, accelerating solvents.[1]

Q4: Does increasing solvent polarity always guarantee a better outcome?

A: Not necessarily. While it will almost always increase the rate, the "best" outcome depends on your specific goals. Extremely high reaction rates can sometimes exacerbate side reactions or make the reaction difficult to control on a large scale. Furthermore, if the product is unstable under the reaction conditions, a very fast reaction in a high-boiling polar solvent could still lead to degradation. The optimal solvent is one that provides a reasonably fast reaction at a temperature where both the starting material and product are stable for the duration of the experiment.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during Claisen rearrangement experiments and links them to solvent-related causes.

Troubleshooting_Workflow start_node Experiment Issue: Low Yield / Incomplete Reaction decision_node decision_node start_node->decision_node Check Reaction Conditions cause_node1 Insufficient Thermal Energy decision_node->cause_node1 Is Temp Too Low? cause_node2 Reaction Temp Too High decision_node->cause_node2 Is SM/Product Degrading? cause_node3 Poor Transition State Stabilization decision_node->cause_node3 Is Solvent Appropriate? solution_node solution_node cause_node cause_node solution_node1 1. Increase Temperature 2. Switch to a more polar solvent to lower required temperature. [12] cause_node1->solution_node1 Solution solution_node2 1. Use a more polar solvent to accelerate reaction at lower temp. 2. Consider a milder variant (e.g., Ireland-Claisen). [3] cause_node2->solution_node2 Solution solution_node3 Switch from nonpolar (e.g., Toluene) to polar aprotic (e.g., DMF) or polar protic (e.g., Ethylene Glycol). cause_node3->solution_node3 Solution

Caption: A logical workflow for troubleshooting common Claisen rearrangement issues.

Issue 1: Reaction is slow, incomplete, or requires very high temperatures (>180°C).

  • Probable Cause: You are likely using a nonpolar or weakly polar solvent (e.g., toluene, xylene, decane). In these environments, there is minimal stabilization of the polar transition state, requiring significant thermal energy to overcome the activation barrier.

  • Solutions:

    • Change Solvent: Switch to a more polar, high-boiling solvent. Ethylene glycol, diethylene glycol monomethyl ether ("carbitol"), or N,N-dimethylformamide (DMF) are excellent choices that can dramatically increase the rate and allow for lower reaction temperatures.[11]

    • Introduce Water: If your substrate is stable and has some solubility, performing the reaction in a mixture of a miscible organic solvent (like dioxane or ethanol) and water can lead to substantial rate acceleration.[4][12]

Issue 2: Significant decomposition of starting material or product is observed.

  • Probable Cause: The temperature required to drive the reaction in your current solvent is too high for the stability of your molecule.

  • Solutions:

    • Leverage Solvent Polarity: This is a classic scenario where changing the solvent is the best solution. By moving to a more polar solvent, you can accelerate the rearrangement to a point where it proceeds efficiently at a lower temperature, thus avoiding decomposition.[12]

    • Check for Acid/Base Sensitivity: Ensure your solvent is neutral. Trace amounts of acid or base can catalyze decomposition pathways at high temperatures.

Issue 3: Inconsistent reaction times or yields between batches.

  • Probable Cause: Solvent purity and water content. Small, unmeasured variations in the amount of water in your solvent can lead to significant differences in reaction rates, especially if using nominally "aprotic" polar solvents like DMF or DMSO which are hygroscopic.

  • Solutions:

    • Use High-Purity Solvent: Always use a fresh bottle of anhydrous solvent if you need to exclude the effects of water.

    • Standardize Water Content: For reactions where water is beneficial, consider intentionally using a specific solvent/water mixture (e.g., 9:1 Dioxane:H₂O) to ensure batch-to-batch reproducibility.

Section 4: Data Summary & Experimental Protocol

Relative Rate Acceleration Data

The choice of solvent can alter the rate of a Claisen rearrangement by orders of magnitude. The following table provides a qualitative and quantitative comparison based on published data.

Solvent ClassExample Solvent(s)Relative Rate Constant (Approx.)Key Characteristics
NonpolarDecane, Toluene1 (Baseline)Very slow reaction, requires high heat. No transition state stabilization.
Polar AproticSulfolane, DMF10 - 50Moderate acceleration due to dipole interactions stabilizing the transition state.
Polar ProticEthanol, Ethylene Glycol100 - 500Strong acceleration due to hydrogen bonding with the ether oxygen in the transition state.[4]
Aqueous MixturesEthanol/Water, Dioxane/Water>1000The most powerful acceleration. Combines polarity with exceptional hydrogen-bonding ability.[4][5][7]
"On Water"Water (for insoluble SMs)Very HighReaction at the organic-water interface provides maximal stabilization of the transition state by H₂O molecules.[9][10]

Note: Relative rates are illustrative and can vary significantly based on the specific substrate.

Protocol: Kinetic Analysis of Solvent Effects on an Aromatic Claisen Rearrangement

This protocol provides a framework for comparing the reaction rate of allyl phenyl ether in a nonpolar vs. a polar solvent.

Objective: To quantify the rate enhancement provided by a polar solvent compared to a nonpolar solvent for the rearrangement of allyl phenyl ether to 2-allylphenol.

Materials:

  • Allyl phenyl ether (starting material)

  • Dodecane (internal standard for GC analysis)

  • Toluene (nonpolar solvent)

  • Diethylene glycol monomethyl ether (Carbitol, polar solvent)

  • Reaction vials with septa

  • Heating block or oil bath with temperature controller

  • Gas Chromatograph with FID (GC-FID)

  • Syringes for sampling

Procedure:

  • Preparation of Reaction Stock Solutions:

    • Nonpolar Solution: In a 10 mL volumetric flask, dissolve allyl phenyl ether (e.g., 200 mg) and dodecane (e.g., 100 mg) in toluene. Dilute to the mark.

    • Polar Solution: In a separate 10 mL volumetric flask, dissolve the same amounts of allyl phenyl ether and dodecane in carbitol. Dilute to the mark.

  • Reaction Setup:

    • Place 1.0 mL of the nonpolar solution into a reaction vial and seal with a septum cap.

    • Place 1.0 mL of the polar solution into a second reaction vial and seal.

    • Prepare at least three vials for each solvent to ensure reproducibility.

  • Kinetic Run:

    • Preheat the heating block to the desired temperature (e.g., 170 °C). Ensure the temperature is consistent for both solvent experiments.

    • At time t=0, place all vials into the heating block simultaneously.

    • At specified time intervals (e.g., 0, 30, 60, 90, 120, 180 min), remove one vial for each solvent set from the heat and immediately quench it in an ice-water bath.

  • Sample Analysis:

    • Analyze each quenched sample by GC-FID.

    • Identify the peaks for allyl phenyl ether (reactant), 2-allylphenol (product), and dodecane (internal standard).

    • Calculate the response factor for the reactant and product relative to the internal standard.

    • For each time point, determine the concentration of the reactant and product.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time for each solvent.

    • The reaction follows first-order kinetics.[4][5] Therefore, the slope of this line is equal to the negative of the rate constant (-k).

    • Compare the calculated rate constant (k) for the reaction in toluene versus carbitol to determine the rate enhancement factor.

References

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

  • ElectronicsAndBooks. (n.d.). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2010). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society, 132(8), 2705–2713. [Link]

  • L.S.College, Muzaffarpur. (2022). Claisen rearrangement. [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2010). Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations. Journal of the American Chemical Society, 132(8), 2705–2713. [Link]

  • Unacademy. (n.d.). Claisen Rearrangement. [Link]

  • Gao, J., & Houk, K. N. (2003). Investigation of Solvent Effects for the Claisen Rearrangement of Chorismate to Prephenate: Mechanistic Interpretation via Near Attack Conformations. Journal of the American Chemical Society, 125(45), 13833–13843. [Link]

  • Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. [Link]

  • White, W. N., & Slater, C. D. (1962). The ortho Claisen Rearrangement. IX. The Effect of Solvent on the Substituent Effect. The Journal of Organic Chemistry, 27(6), 2262–2265. [Link]

  • Grieco, P. A., Brandes, E. B., McCann, S., & Clark, J. D. (1989). Water as a solvent for the Claisen rearrangement: Practical implications for synthetic organic chemistry. The Journal of Organic Chemistry, 54(25), 5849–5851. [Link]

  • BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. [Link]

  • Journal of Innovations in Applied Sciences. (2023). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

Sources

Technical Support Center: Refinement of Workup Procedures for Isolating 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the isolation and purification of 2-Allyl-4-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and uncommon challenges encountered during the workup of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the integrity and purity of your final product.

Introduction: The Chemistry of Isolating 2-Allyl-4-bromophenol

The synthesis of 2-Allyl-4-bromophenol is most commonly achieved through a thermal[1][1]-sigmatropic rearrangement of 4-bromophenyl allyl ether, a classic example of the Claisen rearrangement.[2][3][4] The reaction is driven by the formation of a more stable aromatic system and a new carbon-carbon bond at the ortho position.[5][6] However, the journey from the crude reaction mixture to a pure, crystalline product is often fraught with challenges, including the presence of unreacted starting material, isomeric byproducts, and process-related impurities. This guide will systematically address these potential hurdles.

Diagram 1: General Workflow for the Isolation of 2-Allyl-4-bromophenol

Workflow crude_mixture Crude Reaction Mixture (Post-Claisen Rearrangement) extraction Aqueous Workup (e.g., NaOH extraction) crude_mixture->extraction acidification Acidification (e.g., with HCl) extraction->acidification organic_extraction Organic Extraction (e.g., with DCM or Ether) acidification->organic_extraction drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) organic_extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification concentration->purification column Column Chromatography purification->column For high purity or difficult separations distillation Vacuum Distillation purification->distillation For thermally stable compounds recrystallization Recrystallization purification->recrystallization For crystalline solids final_product Pure 2-Allyl-4-bromophenol column->final_product distillation->final_product recrystallization->final_product

Caption: A generalized workflow for the isolation and purification of 2-Allyl-4-bromophenol.

Frequently Asked Questions (FAQs)

Q1: Why is an initial basic extraction with NaOH recommended for the workup?

A1: 2-Allyl-4-bromophenol, being a phenol, is acidic and will be deprotonated by a strong base like sodium hydroxide (NaOH) to form the water-soluble sodium salt, sodium 2-allyl-4-bromophenoxide. This allows for the separation of the desired product from non-acidic organic impurities, such as any remaining high-boiling solvent (e.g., dimethylaniline[7]) or non-phenolic byproducts, which will remain in the organic phase. Subsequent acidification of the aqueous layer will regenerate the neutral phenol, allowing it to be extracted back into an organic solvent.

Q2: What is the purpose of using a high-boiling solvent like dimethylaniline or diphenyl ether for the Claisen rearrangement, and how does it impact the workup?

A2: The Claisen rearrangement of aryl allyl ethers typically requires high temperatures, often in the range of 180-220°C.[8][9] High-boiling solvents are used to achieve these temperatures. During the workup, these solvents must be efficiently removed. The basic extraction mentioned in Q1 is an effective way to separate the phenolic product from these non-polar, high-boiling solvents.

Q3: Can I use vacuum distillation to purify 2-Allyl-4-bromophenol?

A3: Yes, vacuum distillation is a viable method for purifying 2-Allyl-4-bromophenol, especially on a larger scale.[7] It is effective at removing non-volatile impurities. However, care must be taken to control the temperature to prevent potential decomposition or polymerization of the allyl group at very high temperatures.

Q4: What are the expected spectroscopic signatures for pure 2-Allyl-4-bromophenol?

A4: In the ¹H NMR spectrum, you should observe characteristic signals for the allyl group (a doublet for the CH₂ group, a multiplet for the internal CH, and two multiplets for the terminal =CH₂ protons), aromatic protons, and a broad singlet for the phenolic -OH.[10] The IR spectrum will show a broad O-H stretch, C-H stretches for the aromatic and allyl groups, and C=C stretches for the aromatic ring and the allyl double bond.[11][12]

Troubleshooting Guide

Problem 1: Low or No Yield of 2-Allyl-4-bromophenol
Potential Cause Diagnostic Check Proposed Solution
Incomplete Claisen Rearrangement Analyze the crude product by TLC or ¹H NMR. The presence of a significant amount of the starting material, 4-bromophenyl allyl ether, confirms this.Ensure the reaction was heated to the correct temperature for a sufficient duration. The rearrangement is a thermal process and requires significant energy input.[3][4] Consider increasing the reaction time or temperature slightly.
Product Loss During Basic Extraction Check the pH of the aqueous layer after NaOH extraction. If it is not sufficiently basic (pH > 12), the phenol will not be fully deprotonated and will remain in the organic layer.Use a more concentrated NaOH solution or perform multiple extractions to ensure complete transfer of the phenoxide to the aqueous layer.
Incomplete Acidification After acidification, check the pH of the aqueous layer to ensure it is acidic (pH < 2). If the solution is not sufficiently acidic, the phenol will remain in its salt form and will not be extracted into the organic layer.Add more acid (e.g., concentrated HCl) until the solution is strongly acidic. You may observe the phenolic product precipitating out of the aqueous solution as an oil or solid.
Product Degradation Brominated phenols can be susceptible to degradation, especially at elevated temperatures or in the presence of light.[13]Handle the compound with care, minimize exposure to high heat during workup (e.g., use a rotary evaporator at a moderate temperature), and store the purified product in a cool, dark place.
Problem 2: The Isolated Product is an Oil, Not a Crystalline Solid
Potential Cause Diagnostic Check Proposed Solution
Presence of Impurities Run a TLC of the oily product. Multiple spots indicate the presence of impurities. The presence of a high-boiling solvent or unreacted starting material can prevent crystallization.Purify the product using column chromatography. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective.[14]
Residual Solvent The presence of residual solvent from the extraction (e.g., DCM, ether) can lower the melting point and prevent solidification.Ensure the product is thoroughly dried under high vacuum. Gentle heating can be applied if the product is thermally stable.
Polymorphism or Amorphous Solid The product may exist in a different physical form.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 2-allyl-4-bromophenol.[15]
Problem 3: Product is Impure by TLC or NMR Analysis
Potential Cause Diagnostic Check Proposed Solution
Contamination with Starting Material (4-bromophenyl allyl ether) The starting ether will have a different Rf value on TLC and distinct signals in the ¹H NMR spectrum (notably, the aromatic proton coupling pattern will be different).Improve the efficiency of the Claisen rearrangement (see Problem 1). For purification, column chromatography is the most effective method to separate the product from the starting material.
Presence of the para-rearranged Isomer If both ortho positions on the starting aryl allyl ether are blocked, a subsequent Cope rearrangement can lead to the para-substituted product.[4] While not the primary product here, trace amounts are possible.This isomer can be difficult to separate. Fractional distillation under vacuum or careful column chromatography may be effective. HPLC can also be used for analytical and preparative separation of isomers.[16]
Dibrominated Byproducts If the starting 4-bromophenol was contaminated with dibromophenols, these will also undergo the reaction sequence.[17][18]Start with pure 4-bromophenol. If dibrominated byproducts are present, column chromatography is the best method for their removal.
Phenol Contamination Incomplete O-allylation of the starting 4-bromophenol will result in its presence in the final product.The unreacted 4-bromophenol will be extracted along with the product during the basic workup. Purification by column chromatography or recrystallization is necessary.

Diagram 2: Troubleshooting Logic for 2-Allyl-4-bromophenol Isolation

Troubleshooting cluster_yield Yield Issues cluster_purity Purity Issues cluster_physical_form Physical Form Issues start Start: Assess Crude Product low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product oily_product Product is an Oil? start->oily_product check_rearrangement Check for Unreacted Starting Material (TLC/NMR) low_yield->check_rearrangement Yes low_yield->impure_product No check_workup_ph Verify pH of Aqueous Layers check_rearrangement->check_workup_ph Complete optimize_reaction Optimize Reaction (Time, Temp) check_rearrangement->optimize_reaction Incomplete adjust_ph Adjust pH and Re-extract check_workup_ph->adjust_ph optimize_reaction->start adjust_ph->start run_tlc_nmr Run TLC and NMR impure_product->run_tlc_nmr Yes impure_product->oily_product identify_impurity Identify Impurity (Starting Material, Isomer, etc.) run_tlc_nmr->identify_impurity column_chrom Perform Column Chromatography identify_impurity->column_chrom recrystallize Attempt Recrystallization identify_impurity->recrystallize end Pure Product column_chrom->end recrystallize->end check_purity_form Check Purity (TLC) oily_product->check_purity_form Yes oily_product->end No, Solid check_purity_form->impure_product Impure remove_solvent Dry Under High Vacuum check_purity_form->remove_solvent Pure induce_crystallization Induce Crystallization (Scratch, Seed Crystal) remove_solvent->induce_crystallization induce_crystallization->end

Sources

Addressing incomplete reactions in the synthesis of 2-Allyl-4-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CL-REARR-4Br Subject: Troubleshooting Incomplete Conversion in Claisen Rearrangement Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Kinetic Trap

You are likely experiencing incomplete conversion of Allyl 4-bromophenyl ether to 2-Allyl-4-bromophenol . This transformation utilizes the Claisen Rearrangement , a [3,3]-sigmatropic shift.

Unlike ionic reactions that proceed rapidly once initiated, the Claisen rearrangement is a concerted pericyclic process with a substantial activation energy (


). "Incomplete reaction" in this context is rarely a thermodynamic equilibrium issue (the phenol is thermodynamically favored by 

due to aromaticity); rather, it is a kinetic failure . Your system has not maintained the necessary activation energy for sufficient duration.

This guide provides a diagnostic workflow to overcome this barrier using Thermal, Catalytic, or Microwave interventions.

Diagnostic Workflow (Decision Tree)

Use the following logic map to determine the correct intervention for your specific constraints.

Claisen_Troubleshooting Start ISSUE: Incomplete Conversion TempCheck Is reaction temp > 190°C? Start->TempCheck SolventCheck Is solvent boiling point > 200°C? TempCheck->SolventCheck Yes SubstrateSensitive Is substrate thermally sensitive? TempCheck->SubstrateSensitive No Method_Thermal PROTOCOL A: High-Temp Thermal (Neat or Decalin) SolventCheck->Method_Thermal Yes Method_MW PROTOCOL C: Microwave Acceleration (Rapid Kinetics) SolventCheck->Method_MW No (Using low BP solvent) SubstrateSensitive->Method_Thermal No (Just stalled) Method_Lewis PROTOCOL B: Lewis Acid Catalysis (BCl3 / Et2AlCl) SubstrateSensitive->Method_Lewis Yes (Degradation seen)

Figure 1: Decision matrix for selecting the appropriate synthetic intervention.

Module A: Thermal Parameters (The Energy Barrier)

Diagnosis: If you are refluxing in standard solvents like Toluene (


) or DMF (

), the reaction will be vanishingly slow. The Claisen rearrangement of allyl aryl ethers typically requires temperatures between 180^\circ\text{C} and 220^\circ\text{C} .[1]
The Fix: Solvent-Free (Neat) or High-Boiling Solvents

To drive the reaction to completion, you must exceed the activation energy threshold.

Recommended Solvents: | Solvent | Boiling Point (


) | Suitability | Notes |
| :--- | :--- | :--- | :--- |
| None (Neat)  | N/A | High  | Best for scale-up; requires careful temp control. |
| N,N-Diethylaniline  | 217 | High | Basic character neutralizes trace acid byproducts. |
| Decalin  | 187–196 | Medium | Non-polar; easier to remove than amine solvents. |
| Diphenyl Ether  | 258 | High | Excellent heat transfer; difficult to remove (high BP). |
Protocol A: Neat Thermal Rearrangement
  • Setup: Place Allyl 4-bromophenyl ether in a round-bottom flask equipped with a stir bar and an air condenser (not water-cooled, to prevent thermal shock/clogging).

  • Inert Atmosphere: Flush with Argon. Oxidative degradation causes "tarring" at these temperatures.

  • Heating: Heat the oil bath to 195–200^\circ\text{C} .

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Checkpoint: The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Stop Condition: If conversion stalls >90% or dark tar begins to form, stop immediately.

Module B: Lewis Acid Catalysis (Low-Temp Route)

Diagnosis: If your substrate degrades at


 (black charring), or if you lack high-temperature equipment, you must lower the activation energy using a catalyst.

Mechanism: Lewis acids coordinate to the ether oxygen, increasing the electrophilicity of the system and stabilizing the transition state, allowing the reaction to proceed at -78^\circ\text{C} to Room Temperature .

Protocol B: Catalyzed Rearrangement

Reference: This method is effective for halogenated phenols which are sensitive to oxidative polymerization.

  • Preparation: Dissolve Allyl 4-bromophenyl ether (1.0 eq) in dry

    
     (0.1 M) under Argon.
    
  • Cooling: Cool the solution to -78^\circ\text{C} (Dry ice/Acetone).

  • Addition: Add Boron Trichloride (

    
    , 1.1 eq, 1.0 M in hexane) dropwise.
    
    • Note: The solution may turn deep red/purple due to complex formation.

  • Reaction: Stir at -78^\circ\text{C} for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Pour mixture into ice-cold water.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Module C: Microwave Acceleration

Diagnosis: If the thermal reaction is too slow (taking days) or yields are low due to prolonged heat exposure, Microwave (MW) irradiation is the superior method. It provides uniform internal heating, often completing the reaction in minutes.

Protocol C: MW-Assisted Synthesis
  • Vessel: Use a dedicated quartz microwave vial (do not use domestic microwaves).

  • Solvent: Neat (preferred) or minimal o-dichlorobenzene.

  • Parameters:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 300W)

    • Time: 15–30 minutes

    • Pressure Limit: 250 psi (safety cutoff)

  • Result: Expect >95% conversion with significantly cleaner impurity profiles compared to oil-bath heating.

Recovery Protocol: Separating Product from Starting Material

If you still have incomplete conversion, do not discard the mixture. The chemical properties of the product and starting material allow for a near-perfect separation using "Acid-Base Extraction."

The Logic:

  • Starting Material (Ether): Neutral. Insoluble in aqueous base.

  • Product (Phenol): Acidic (

    
    ).[2][3] Soluble in aqueous base (forms phenoxide).
    
Purification Workflow
  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate .

  • Extraction (Step 1): Wash the organic layer with 2M NaOH (aq) (

    
    ).
    
    • Aqueous Layer: Contains your Product (as Sodium 2-allyl-4-bromophenoxide).

    • Organic Layer:[4] Contains unreacted Starting Material (Save for recycling).

  • Acidification (Step 2): Take the Aqueous Layer and cool it on ice. Slowly add 6M HCl until pH < 2. The solution will turn cloudy as the phenol precipitates/oils out.

  • Extraction (Step 3): Extract the acidified aqueous layer with Diethyl Ether (

    
    ).
    
  • Finishing: Dry the combined ether extracts over

    
    , filter, and concentrate.
    
  • Final Polish: Distill under reduced pressure if necessary (bp

    
     at 22 mmHg).
    

Mechanistic Visualization

Understanding the transition state helps explain why Lewis Acids work (by coordinating to the oxygen) and why high heat is needed (to achieve the chair conformation).

Claisen_Mechanism SM Allyl Aryl Ether (Precursor) TS Transition State (Chair-like) SM->TS Heat / Lewis Acid Inter Cyclohexadienone (Intermediate) TS->Inter [3,3]-Sigmatropic Prod 2-Allyl-4-bromophenol (Aromatic) Inter->Prod Tautomerization (Irreversible)

Figure 2: The reaction pathway. The final tautomerization step provides the thermodynamic driving force.

References

  • Claisen Rearrangement Conditions & Mechanism

    • Source: Organic Chemistry Portal. "Claisen Rearrangement."
    • URL:[Link]

  • Microwave Assisted Synthesis of Phenol Deriv

    • Source: Kaval, N. et al. "Microwave-Assisted Synthesis of 2-Allylphenols." J. Org. Chem.
    • URL:[Link]

  • Lewis Acid C

    • Source: Lutz, R. P. "Catalysis of the Claisen Rearrangement." Chemical Reviews.
    • URL:[Link]

  • Purification of Allyl Phenols (Acid/Base Extraction)

    • Source: PrepChem.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Structure of 2-Allyl-4-bromophenol using 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, technical comparison for validating the structure of 2-Allyl-4-bromophenol, a key intermediate in various synthetic pathways, using one of the most powerful tools in the organic chemist's arsenal: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

The Imperative of Structural Validation

In the synthesis of novel compounds or the scaling up of known ones, absolute certainty of the chemical structure is paramount. Any deviation can lead to significant downstream consequences, including altered biological activity, unexpected toxicity, or failure of subsequent synthetic steps. ¹H NMR spectroscopy offers a rapid and highly informative method for elucidating the precise arrangement of hydrogen atoms within a molecule, thereby providing a detailed fingerprint of its structure.

A ¹H NMR spectrum is considered consistent with a proposed chemical structure only when all of the following criteria are met: the chemical shifts align with the expected electronic environments of the protons, the integration values correspond to the number of protons in each environment, and the multiplicity (splitting pattern) of each signal is consistent with the number of neighboring protons.[1]

Theoretical ¹H NMR Analysis of 2-Allyl-4-bromophenol

Before acquiring an experimental spectrum, a thorough understanding of the expected ¹H NMR signals for 2-Allyl-4-bromophenol is crucial. This predictive analysis is based on established principles of chemical shift theory and spin-spin coupling.

The structure of 2-Allyl-4-bromophenol (C₉H₉BrO) contains several distinct proton environments that will give rise to a characteristic set of signals in the ¹H NMR spectrum.[2][3]

Proton Environments and Expected Chemical Shifts:

  • Aromatic Protons (H-3, H-5, H-6): The benzene ring has three protons. Due to the electron-donating hydroxyl group and the electron-withdrawing bromine atom, these protons will resonate in the aromatic region, typically between 6.5 and 8.0 ppm.[4] The exact positions will be influenced by the electronic effects of the substituents. The proton ortho to the hydroxyl group (H-6) is expected to be the most shielded, while the proton between the allyl and bromo groups (H-3) will likely be the most deshielded.

  • Allylic Protons (CH₂): The two protons of the methylene group adjacent to the aromatic ring are known as allylic protons. Their chemical shift is typically in the range of 1.6–2.2 ppm.[5]

  • Vinyl Protons (=CH and =CH₂): The allyl group contains three vinyl protons. The internal vinyl proton (=CH) will appear further downfield than the terminal vinyl protons (=CH₂) due to its substitution pattern. Vinylic protons generally resonate between 4.5 and 6.5 ppm.[5]

  • Hydroxyl Proton (OH): The chemical shift of the phenolic hydroxyl proton is highly variable and can range from 4 to 8 ppm, and is often broad. Its position is sensitive to concentration, solvent, and temperature due to hydrogen bonding.

Expected Splitting Patterns (Multiplicity):

The multiplicity of each signal is governed by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons.

  • Aromatic Protons: The coupling patterns in the aromatic region can be complex. We would expect to see distinct signals for each of the three aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with their neighbors. Ortho coupling constants (J) are typically in the range of 7-10 Hz, while meta coupling is smaller, around 2-3 Hz.[6]

  • Allylic Protons: The allylic CH₂ protons will be split by the adjacent vinyl proton (=CH), and will therefore appear as a doublet.

  • Vinyl Protons: The internal vinyl proton (=CH) will be split by the two allylic protons and the two terminal vinyl protons, resulting in a complex multiplet. The terminal vinyl protons (=CH₂) will be split by the internal vinyl proton, and will likely appear as two distinct signals (a doublet of doublets for each) due to their different geometric relationships (cis and trans) to the internal vinyl proton.

  • Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet and may not show coupling to other protons, especially if there is rapid proton exchange.

Experimental Workflow for ¹H NMR Analysis

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2-Allyl-4-bromophenol. The causality behind each step is explained to ensure a robust and reproducible experiment.

Diagram of the Experimental Workflow

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing & Analysis Sample_Weighing Weigh ~10 mg of 2-Allyl-4-bromophenol Solvent_Addition Dissolve in ~0.7 mL of CDCl3 containing TMS Sample_Weighing->Solvent_Addition Filtration Filter through a pipette plugged with cotton wool Solvent_Addition->Filtration Tube_Filling Transfer to a clean, dry 5 mm NMR tube Filtration->Tube_Filling Sample_Insertion Insert sample into the spinner and place in magnet Tube_Filling->Sample_Insertion Locking Lock on the deuterium signal of CDCl3 Shimming Optimize magnetic field homogeneity (Shimming) Tuning Tune and match the probe Load_Parameters Load standard 1H acquisition parameters Tuning->Load_Parameters Set_Parameters Adjust parameters (e.g., number of scans) Acquire_Spectrum Acquire the Free Induction Decay (FID) Fourier_Transform Fourier Transform the FID Acquire_Spectrum->Fourier_Transform Phase_Correction Phase the spectrum Baseline_Correction Apply baseline correction Integration Integrate the signals Peak_Picking Identify peak chemical shifts Analysis Compare experimental data with theoretical predictions

Sources

Confirmation of Ortho-Allylation in Claisen Rearrangement Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aromatic Claisen rearrangement is a cornerstone method for constructing C-C bonds, specifically transforming allyl aryl ethers into ortho-allyl phenols via a [3,3]-sigmatropic shift. While the reaction is generally robust, confirming the specific regiochemistry (ortho vs. para migration) and distinguishing the product from the starting ether or "abnormal" rearrangement byproducts is a critical analytical bottleneck in drug development workflows.

This guide objectively compares the analytical methodologies used to confirm ortho-allylation. It prioritizes NMR spectroscopy as the high-throughput standard while establishing Chemical Derivatization (Alkaline Extraction) as a mandatory self-validating protocol for purity.

Mechanistic Grounding

To validate the product, one must understand the transformation. The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement, usually via a chair-like transition state.[1]

The Pathway
  • Starting Material: Allyl Aryl Ether.[2][3][4]

  • Transition State: Ordered, cyclic 6-membered ring.

  • Intermediate: 6-allyl-2,4-cyclohexadienone (non-aromatic).[2]

  • Driving Force: Rapid tautomerization restores aromaticity, yielding the ortho-allyl phenol.

ClaisenMechanism Ether Allyl Aryl Ether (Starting Material) TS [3,3] Transition State (Chair-like) Ether->TS Heat (>180°C) Dienone Ortho-Dienone (Intermediate) TS->Dienone Sigmatropic Shift Product Ortho-Allyl Phenol (Final Product) Dienone->Product Tautomerization (Re-aromatization)

Figure 1: The concerted pathway of the aromatic Claisen rearrangement. Note that if both ortho positions are blocked, a second rearrangement (Cope) may occur to the para position.

Comparative Analysis of Characterization Methods

This section compares the three primary methods for confirming ortho-allylation.

Method A: 1D NMR Spectroscopy ( H & C)

The Quantitative Standard

NMR provides the most immediate evidence of the ether-to-phenol transformation.

FeatureStarting Material (Allyl Ether)Product (Ortho-Allyl Phenol)Diagnostic Significance
Allylic CH


4.5 - 4.6 ppm (Doublet)

3.3 - 3.5 ppm (Doublet)
High. The shift from O-CH

to C-CH

is the primary confirmation of C-C bond formation.
Hydroxyl Proton Absent

5.0 - 6.0 ppm (Broad singlet)
High. Confirms the presence of a phenol. (D

O exchangeable).
Aromatic Region Often symmetric (e.g., if Ph-O-Allyl)Asymmetric (ABC or ABCD system)Medium. Loss of symmetry indicates substitution on the ring.

C Ipso Carbon

~158 ppm (C-O)

~155 ppm (C-OH) + New C-C signal
Medium. Subtle shift, but the appearance of an upfield aliphatic carbon (~35 ppm) is definitive.
Method B: 2D NMR (NOESY/HMBC)

The Structural Proof

While 1D NMR confirms a reaction occurred, 2D NMR confirms the regiochemistry (ortho vs. para).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the "Gold Standard" for solution-phase structure.

    • Ortho-Product: Strong NOE correlation observed between the Allylic -CH

      
      -  and the Phenolic -OH  (if H-bonded) or the adjacent aromatic proton .
      
    • Para-Product: The allylic group will show correlations to two equivalent aromatic protons (if the ring was otherwise unsubstituted), and no correlation to the -OH.

  • HMBC: Shows long-range coupling between the allylic CH

    
     and the aromatic carbons, definitively mapping the attachment point.
    
Method C: IR Spectroscopy

The Quick Check

  • Ether: Strong C-O-C symmetric stretch (~1000-1250 cm

    
    ).
    
  • Phenol: Broad O-H stretch (3200-3500 cm

    
    ).
    
  • Limitation: Does not distinguish between ortho and para isomers. Use only for initial reaction monitoring.

Experimental Protocol: Self-Validating Synthesis & Analysis

This protocol includes a "Chemical Filter" step (Alkaline Extraction) that physically separates the product from unreacted starting material, validating the chemical nature of the product before spectral analysis.

Step 1: Thermal Rearrangement[2][5]
  • Dissolve Allyl Phenyl Ether (1.0 eq) in a high-boiling solvent (e.g., 1,2-dichlorobenzene or diphenyl ether).

    • Note: Solvent-free (neat) heating is possible but risks polymerization.

  • Heat to reflux (approx. 180–200°C) under Nitrogen atmosphere.

  • Monitor by TLC (approx. 4–12 hours).

Step 2: The "Chemical Filter" (Purification & Validation)

This step relies on the acidity of the newly formed phenol (pKa ~10) vs. the neutral ether.

  • Cool the reaction mixture to room temperature.

  • Dilute with Diethyl Ether or EtOAc.

  • Extraction (The Critical Step): Extract the organic layer 3x with Claisen Alkali (35% KOH in MeOH/Water) or 2M NaOH.

    • Logic: The ortho-allyl phenol converts to the phenoxide and moves to the aqueous layer. Unreacted allyl ether remains in the organic layer.

  • Recovery: Separate the aqueous layer. Acidify carefully with 2M HCl to pH 1.

  • Extract the cloudy aqueous layer back into EtOAc. Dry over MgSO

    
     and concentrate.
    
    • Result: The residue is the chemically purified phenol.

Step 3: Analytical Decision Matrix

AnalysisWorkflow Sample Isolated Product IR_Check IR Spectrum: Is OH stretch present? Sample->IR_Check NMR_1H 1H NMR: Check Allylic CH2 Shift IR_Check->NMR_1H Yes Decision1 Shift > 4.0 ppm? NMR_1H->Decision1 Decision2 Shift ~ 3.4 ppm? Decision1->Decision2 No Result_Ether Unreacted Ether Decision1->Result_Ether Yes NOESY 2D NOESY: Correlate Allyl to Ring H Decision2->NOESY Yes Result_Ortho CONFIRMED: Ortho-Allyl Phenol NOESY->Result_Ortho Correlation to Neighbor H Result_Para Para-Allyl Phenol (Double Migration) NOESY->Result_Para Symmetric Correlations

Figure 2: Analytical workflow for distinguishing Claisen products.

Troubleshooting: The "Abnormal" Claisen Rearrangement

Researchers must be aware of the "Abnormal" Claisen rearrangement, which occurs when the


-carbon of the allyl group attaches to the ring.
  • Cause: Often observed when the ortho-positions are sterically crowded or when using specific Lewis Acid catalysts.

  • Detection: The product will have a methyl group on the allyl chain (if the starting allyl was substituted) or unexpected branching.

  • Differentiation: 2D NMR (COSY) is required to trace the spin system of the allyl chain. If the connectivity is Ring-CH(CH

    
    )-CH=CH
    
    
    
    instead of Ring-CH
    
    
    -CH=CH
    
    
    , an abnormal rearrangement has occurred.

References

  • Claisen, L. (1912). Über Umlagerung von Phenol-allyläthern in C-allyl-phenole.Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. Link

  • Rhoads, S. J., & Raulins, N. R. (1975). The Claisen and Cope Rearrangements.[5][6]Organic Reactions, 22, 1-252. Link

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen rearrangements.Chemical Reviews, 84(3), 205-247. Link

  • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades.[7]Chemical Reviews, 104(6), 2939–3002. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison Chemistry. Link

Sources

Safety Operating Guide

2-Allyl-4-bromophenol: Laboratory Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Do not dispose of 2-Allyl-4-bromophenol in general organic waste or down the drain.

This compound (CAS: 13997-74-5) represents a dual-hazard class: it is a halogenated phenolic compound. Its disposal requires strict segregation into the Halogenated Organic Waste stream. Failure to segregate halogenated waste from non-halogenated solvents can result in significant regulatory fines and dangerous byproducts during downstream incineration.

Critical Chemical Profile
PropertyDataOperational Implication
CAS Number 13997-74-5Use for waste labeling and inventory tracking.
Physical State Solid/Liquid (MP ~50°C)May exist as a supercooled liquid or melt in warm labs. Handle as a liquid spill risk.
Flash Point ~119°CCombustible but not highly flammable.
Primary Hazards Corrosive/Irritant (Phenol)H315, H319, H335 : Requires nitrile gloves and eye protection.
Reactivity Allyl Group + PhenolIncompatible with strong oxidizers and radical initiators.

Hazard Mechanics & Segregation Logic

To ensure safety and compliance, you must understand the causality behind these disposal protocols.

The Halogen Factor (Bromine)

The presence of the bromine atom at the 4-position fundamentally changes the disposal pathway.

  • Mechanism: When halogenated compounds are incinerated with standard organic waste (non-halogenated), they generate acidic gases (HBr) and can form toxic dioxins.

  • Protocol: You must use a dedicated Halogenated Waste container. Even small amounts (ppm levels) can contaminate a non-halogenated drum, forcing the waste hauler to reclassify the entire drum at a significantly higher cost.

The Allyl-Phenol Moiety

The allyl group (


) provides a site for radical chemistry, while the phenolic hydroxyl (

) is acidic.
  • Mechanism: The allyl group is susceptible to polymerization if exposed to radical initiators (e.g., peroxides, AIBN). The phenol group is incompatible with strong bases and acid chlorides.

  • Protocol: Never mix this waste with oxidizing agents (e.g., Nitric Acid, Peroxides).[1] The resulting reaction can be exothermic and gas-generating, leading to container rupture.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Preparation
  • Identify the Stream: Confirm the container is designated for Halogenated Organic Waste .

  • Check Phase State: If the reagent is solid (below 50°C), it can often be disposed of in a "Solid Hazardous Waste" drum if your facility separates solids and liquids. If dissolved in solvent, it goes to Liquid Halogenated Waste.

  • Quenching (Reaction Mixtures):

    • If the 2-Allyl-4-bromophenol is part of a reaction mixture containing unreacted oxidizers, quench the oxidizers before adding to the waste drum.

    • Self-Validation: Test the pH and peroxide levels of the mixture using test strips before disposal.

Phase 2: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal containers if the waste is acidic, as phenols can be corrosive to certain metals over time.

  • Labeling Requirements:

    • Chemical Name: Write "2-Allyl-4-bromophenol" clearly. Do not use abbreviations like "ABP".

    • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 2-Allyl-4-bromophenol 10%").

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Phase 3: Storage Pending Pickup
  • Cap Venting: Ensure caps are tight but check for pressure buildup if the waste contains other volatile solvents.

  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture drips, preventing the phenol from damaging shelving or flooring.

Visualized Disposal Workflow

The following diagram illustrates the decision logic for disposing of 2-Allyl-4-bromophenol, ensuring no cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation: 2-Allyl-4-bromophenol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Reagent (Pure/High Conc.) StateCheck->SolidPath Solid (<50°C) LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid (>50°C) or Dissolved SolidStream DISPOSAL STREAM: Solid Hazardous Waste (Trace Halogens) SolidPath->SolidStream Compatibility CRITICAL CHECK: Are Oxidizers Present? LiquidPath->Compatibility SolventCheck Identify Solvent Base HalogenatedStream DISPOSAL STREAM: Liquid Halogenated Waste SolventCheck->HalogenatedStream Contains Halogens (Auto-select due to Bromine) Labeling Labeling: Full Chemical Name + 'Halogenated' HalogenatedStream->Labeling SolidStream->Labeling Compatibility->SolventCheck No Quench Quench Oxidizers (e.g., NaHSO3 wash) Compatibility->Quench Yes Quench->SolventCheck

Figure 1: Decision matrix for the safe disposal of 2-Allyl-4-bromophenol, prioritizing the halogenated waste stream and oxidative stability.

Emergency Procedures: Spills

Because 2-Allyl-4-bromophenol melts near 50°C, a spill may involve semi-solid sludge or liquid.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If heating was involved, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Solid Spill: Do not sweep aggressively (creates dust). Scoop gently into a wide-mouth jar.

    • Liquid Spill: Absorb with vermiculite or a commercial "Organic" spill kit. Do not use paper towels as the primary absorbent for large phenolic spills due to flammability and rapid permeation.

  • Decontamination: Scrub the surface with a soapy water solution or a specific phenol decontaminant (e.g., PEG-400 based cleaners) to solubilize the residue.

  • Disposal of Debris: All contaminated absorbent materials must go into the Solid Hazardous Waste bin, labeled as containing "2-Allyl-4-bromophenol debris."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 258468, 2-Allyl-4-bromophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Chemical Compatibility Chart (Phenols and Halogens). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-4-bromophenol
Reactant of Route 2
Reactant of Route 2
2-Allyl-4-bromophenol

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